Product packaging for Tripetroselinin(Cat. No.:CAS No. 3296-43-3)

Tripetroselinin

Cat. No.: B1588133
CAS No.: 3296-43-3
M. Wt: 885.4 g/mol
InChI Key: SEMJUQWPYRYUOY-ISKMNAODSA-N
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Description

Glycerol cis-6-octadecenoate, also known as Tripetroselinin or glyceryl tripetroselinate, is a structured triglyceride in which all three hydroxyl groups of the glycerol backbone are esterified with cis-6-octadecenoic acid (petroselinic acid) . This compound, with the molecular formula C57H104O6 and a molecular weight of 885.45 g/mol, is a central molecule for investigating the distinctive properties and biosynthesis of uncommon fatty acids . Petroselinic acid is a positional isomer of the common oleic acid, characterized by a double bond at the C6-C7 position instead of C9-C10 . This structural difference confers distinct physicochemical properties, such as a higher melting point, and makes Glycerol cis-6-octadecenoate a valuable subject for studying structure-function relationships in lipids . Its primary research value lies in its abundance in seed oils of the Apiaceae family (e.g., parsley, dill, fennel, coriander), where it can constitute between 35% to over 87% of the total fatty acids, serving as a model compound for exploring the specialized lipid metabolism in these plants . Researchers utilize this triglyceride to probe the enzymatic pathways of unusual fatty acid biosynthesis, including the desaturation of 16:0-ACP and the subsequent assembly into triacylglycerols . Furthermore, the compound serves as a key starting material for studying the oxidative behavior of unsaturated triglycerides, a critical factor in lipid stability and off-flavor development in foods . The hydrogenation thermodynamics of this compound have been precisely measured, providing fundamental data for reaction engineering . Beyond basic research, its cleavage products, lauric and adipic acids, have significant industrial applications, driving investigations into sustainable production routes from plant oils . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H104O6 B1588133 Tripetroselinin CAS No. 3296-43-3

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl (Z)-octadec-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3/b37-34-,38-35-,39-36-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMJUQWPYRYUOY-ISKMNAODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCC(=O)OCC(OC(=O)CCCC/C=C\CCCCCCCCCCC)COC(=O)CCCC/C=C\CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316996
Record name Tripetroselinin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

885.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3296-43-3
Record name Tripetroselinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3296-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl tripetroselinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripetroselinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL TRIPETROSELINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6078N10P1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthesis of Tripetroselinin in Apiaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripetroselinin is a triacylglycerol (TAG) predominantly found in the seeds of plants belonging to the Apiaceae family, such as coriander (Coriandrum sativum), parsley (Petroselinum crispum), and fennel (Foeniculum vulgare). It is unique in that it is composed of a glycerol backbone esterified with three molecules of petroselinic acid (18:1Δ6)[1]. The unusual position of the double bond in petroselinic acid, at the Δ6 position instead of the more common Δ9 (oleic acid), imparts distinct physical and chemical properties to this compound, making it a molecule of interest for various industrial and pharmaceutical applications. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, focusing on the key enzymatic steps, quantitative data, and detailed experimental methodologies.

Overview of the Biosynthetic Pathway

The biosynthesis of this compound can be divided into two major stages:

  • Synthesis of Petroselinic Acid: This stage occurs in the plastids and involves the modification of a common fatty acid precursor.

  • Assembly of this compound: This stage takes place in the endoplasmic reticulum (ER) and involves the sequential acylation of a glycerol-3-phosphate backbone with petroselinic acid via the Kennedy pathway.

A schematic representation of the overall pathway is provided below.

Tripetroselinin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Palmitoyl-ACP Palmitoyl-ACP Δ4-PAD Δ4-PAD Palmitoyl-ACP->Δ4-PAD Δ4-Hexadecenoyl-ACP Δ4-Hexadecenoyl-ACP KAS I KAS I Δ4-Hexadecenoyl-ACP->KAS I Petroselinoyl-ACP Petroselinoyl-ACP FAT FAT Petroselinoyl-ACP->FAT Petroselinic Acid Petroselinic Acid Petroselinoyl-CoA Petroselinoyl-CoA Petroselinic Acid->Petroselinoyl-CoA LACS Δ4-PAD->Δ4-Hexadecenoyl-ACP KAS I->Petroselinoyl-ACP FAT->Petroselinic Acid Glycerol-3-Phosphate Glycerol-3-Phosphate GPAT GPAT Glycerol-3-Phosphate->GPAT Lysophosphatidic Acid Lysophosphatidic Acid LPAAT LPAAT Lysophosphatidic Acid->LPAAT Phosphatidic Acid Phosphatidic Acid PAP PAP Phosphatidic Acid->PAP Diacylglycerol Diacylglycerol DGAT DGAT Diacylglycerol->DGAT This compound This compound Petroselinoyl-CoA->GPAT Petroselinoyl-CoA->LPAAT Petroselinoyl-CoA->DGAT GPAT->Lysophosphatidic Acid LPAAT->Phosphatidic Acid PAP->Diacylglycerol DGAT->this compound

Caption: Overview of the this compound biosynthesis pathway in Apiaceae.

Petroselinic Acid Biosynthesis

The synthesis of petroselinic acid is initiated from palmitoyl-acyl carrier protein (palmitoyl-ACP), a common intermediate in fatty acid synthesis.

Δ4-Desaturation of Palmitoyl-ACP

The key step in petroselinic acid biosynthesis is the introduction of a cis double bond at the Δ4 position of the C16 acyl chain of palmitoyl-ACP. This reaction is catalyzed by a specific plastidial soluble desaturase known as Δ4-palmitoyl-ACP desaturase (Δ4-PAD) [2][3][4]. This enzyme is a member of the acyl-ACP desaturase family and is structurally related to the ubiquitous Δ9-stearoyl-ACP desaturase[2]. In coriander, this enzyme has been identified as a 36-kDa protein. The expression of the gene encoding Δ4-PAD is coordinately regulated with that of the acyl carrier protein during seed development.

Elongation to Petroselinoyl-ACP

The product of the Δ4-PAD reaction, Δ4-hexadecenoyl-ACP, is then elongated by two carbons to form petroselinoyl-ACP (18:1Δ6-ACP). This elongation step is catalyzed by β-ketoacyl-ACP synthase I (KAS I) . KAS I is a condensing enzyme that adds a two-carbon unit from malonyl-ACP to the growing acyl chain.

Hydrolysis to Free Petroselinic Acid

Finally, the 18-carbon petroselinoyl-ACP is hydrolyzed by a fatty acyl-ACP thioesterase (FAT) to release free petroselinic acid and ACP. The free petroselinic acid is then exported from the plastid to the cytoplasm.

This compound Assembly: The Kennedy Pathway

In the cytoplasm, petroselinic acid is activated to petroselinoyl-CoA by a long-chain acyl-CoA synthetase (LACS) . Petroselinoyl-CoA then enters the Kennedy pathway in the endoplasmic reticulum for its incorporation into the glycerol backbone to form this compound. The Kennedy pathway consists of four sequential acylation and dephosphorylation steps.

Acylation of Glycerol-3-Phosphate

The first acylation is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) , which transfers a petroselinoyl group from petroselinoyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid.

Acylation of Lysophosphatidic Acid

Lysophosphatidic acid acyltransferase (LPAAT) then catalyzes the transfer of a second petroselinoyl group to the sn-2 position of lysophosphatidic acid, yielding phosphatidic acid.

Dephosphorylation of Phosphatidic Acid

The phosphate group at the sn-3 position of phosphatidic acid is removed by phosphatidic acid phosphatase (PAP) to produce diacylglycerol.

Final Acylation of Diacylglycerol

The final and committed step in this compound synthesis is the acylation of the sn-3 position of diacylglycerol with a third molecule of petroselinoyl-CoA. This reaction is catalyzed by diacylglycerol acyltransferase (DGAT) . The substrate specificity of the LPAAT and DGAT enzymes in Apiaceae for petroselinoyl-CoA is crucial for the high accumulation of this compound in the seeds.

Quantitative Data

Quantitative analysis of the lipid composition of Apiaceae seeds reveals a high proportion of petroselinic acid and this compound.

Table 1: Fatty Acid Composition of Coriander (Coriandrum sativum) Seed Oil

Fatty AcidAbbreviationPercentage (%)
Myristic Acid14:00.08 ± 0.1
Palmitic Acid16:03.50 ± 0.05
Palmitoleic Acid16:1n-70.23 ± 0.00
Stearic Acid18:00.78 ± 0.03
Petroselinic Acid18:1n-12 (Δ6)76.65 ± 0.16
Oleic Acid18:1n-95.47 ± 0.07
Linoleic Acid18:2n-613.05 ± 0.04
α-Linolenic Acid18:3n-30.15 ± 0.01
Arachidic Acid20:00.10 ± 0.01

Data are presented as mean ± standard deviation of three replicates. Source:

Table 2: Triacylglycerol Composition of Coriander (Coriandrum sativum) Seed Oil

Triacylglycerol Species (Carbon Number:Double Bonds)Putative CompositionPercentage (%)
C54:3This compound (18:1/18:1/18:1)>50

Source:

Table 3: Glycerolipid Composition of Coriander (Coriandrum sativum) Seed Oil

Lipid ClassAbbreviationPercentage (%)
TriacylglycerolsTAG98.4
DiacylglycerolsDAGNot specified
MonoacylglycerolsMAG0.57 ± 0.04

Values are presented as a percentage of neutral lipids. Source:

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Purification of Δ4-Palmitoyl-ACP Desaturase from Coriander Endosperm

This protocol is adapted from methodologies used for the purification of related acyl-ACP desaturases.

purification_workflow start Developing Coriander Endosperm homogenization Homogenization in buffer (e.g., Tris-HCl, DTT, glycerol) start->homogenization centrifugation1 Centrifugation (e.g., 10,000 x g) to remove debris homogenization->centrifugation1 supernatant1 Collect Supernatant (Crude Extract) centrifugation1->supernatant1 ammonium_sulfate Ammonium Sulfate Precipitation (e.g., 30-60% saturation) supernatant1->ammonium_sulfate centrifugation2 Centrifugation ammonium_sulfate->centrifugation2 pellet Resuspend Pellet centrifugation2->pellet desalting Desalting by Gel Filtration (e.g., Sephadex G-25) pellet->desalting ion_exchange Anion Exchange Chromatography (e.g., DEAE-Sepharose) desalting->ion_exchange hydrophobic Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose) ion_exchange->hydrophobic gel_filtration Gel Filtration Chromatography (e.g., Superdex 200) hydrophobic->gel_filtration pure_enzyme Purified Δ4-PAD gel_filtration->pure_enzyme

Caption: Workflow for the purification of Δ4-palmitoyl-ACP desaturase.

Protocol Steps:

  • Tissue Homogenization: Homogenize developing coriander endosperm in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 2 mM dithiothreitol (DTT), and protease inhibitors) on ice.

  • Clarification: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Collect the supernatant.

  • Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 30% saturation while stirring on ice. After equilibration, centrifuge at 15,000 x g for 20 minutes. Discard the pellet. Add more ammonium sulfate to the supernatant to reach 60% saturation. Centrifuge again and collect the pellet.

  • Desalting: Resuspend the pellet in a minimal volume of homogenization buffer and desalt using a gel filtration column (e.g., Sephadex G-25) equilibrated with the same buffer.

  • Chromatography:

    • Anion Exchange: Load the desalted protein solution onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear gradient of NaCl (e.g., 0-500 mM).

    • Hydrophobic Interaction: Pool the active fractions, add ammonium sulfate to 1 M, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing gradient of ammonium sulfate.

    • Gel Filtration: As a final polishing step, apply the active fractions to a gel filtration column (e.g., Superdex 200) to separate proteins based on size.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

In Vitro Assay for Δ4-Palmitoyl-ACP Desaturase Activity

This assay measures the conversion of [14C]-palmitoyl-ACP to [14C]-Δ4-hexadecenoyl-ACP.

Reaction Mixture (in a total volume of 50 µL):

  • 100 mM Tris-HCl, pH 7.5

  • 5 mM DTT

  • 1 mM NADPH

  • 2 µM Ferredoxin

  • 0.1 U Ferredoxin-NADP+ reductase

  • 10 µM [1-14C]-palmitoyl-ACP (substrate)

  • Purified Δ4-PAD enzyme solution

Procedure:

  • Combine all components except the enzyme in a microcentrifuge tube and pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH and incubate at 60°C for 1 hour to hydrolyze the acyl-ACP.

  • Acidify the mixture with 10 µL of concentrated HCl.

  • Extract the fatty acids with 200 µL of hexane.

  • Separate the fatty acids by argentation thin-layer chromatography (TLC) and visualize by autoradiography. The unsaturated product will migrate slower than the saturated substrate.

Heterologous Expression and Purification of Diacylglycerol Acyltransferase (DGAT)

This protocol describes the expression of an Apiaceae DGAT in a yeast system for subsequent characterization.

expression_workflow start Isolate DGAT cDNA from Apiaceae species cloning Clone into a yeast expression vector (e.g., pYES2) start->cloning transformation Transform into a suitable yeast strain (e.g., Saccharomyces cerevisiae) cloning->transformation culture Grow yeast culture and induce protein expression (e.g., with galactose) transformation->culture cell_lysis Harvest cells and perform lysis (e.g., glass beads, French press) culture->cell_lysis microsome_prep Isolate microsomal fraction by ultracentrifugation cell_lysis->microsome_prep solubilization Solubilize membrane proteins (e.g., with CHAPS or Triton X-100) microsome_prep->solubilization affinity_chrom Purify tagged protein using affinity chromatography (e.g., Ni-NTA for His-tagged protein) solubilization->affinity_chrom purified_dgat Purified DGAT affinity_chrom->purified_dgat

Caption: Workflow for heterologous expression and purification of DGAT.

Protocol Steps:

  • Gene Cloning: Isolate the full-length cDNA of the DGAT gene from the target Apiaceae species and clone it into a yeast expression vector (e.g., pYES2) containing an inducible promoter (e.g., GAL1) and a purification tag (e.g., His-tag).

  • Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain.

  • Protein Expression: Grow the yeast culture in a selective medium to mid-log phase and then induce protein expression by adding galactose.

  • Microsome Isolation: Harvest the cells, wash them, and disrupt them using methods like glass bead vortexing or a French press. Perform differential centrifugation to isolate the microsomal fraction, which contains the ER-localized DGAT.

  • Solubilization and Purification: Solubilize the membrane proteins from the microsomal fraction using a suitable detergent (e.g., CHAPS). Purify the tagged DGAT protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

In Vitro Assay for Diacylglycerol Acyltransferase (DGAT) Activity with Petroselinoyl-CoA

This assay measures the incorporation of [14C]-petroselinoyl-CoA into triacylglycerol.

Reaction Mixture (in a total volume of 100 µL):

  • 100 mM HEPES-NaOH, pH 7.4

  • 25 mM MgCl2

  • 1 mg/mL BSA (fatty acid-free)

  • 100 µM 1,2-dioleoyl-sn-glycerol (diacylglycerol substrate)

  • 10 µM [1-14C]-petroselinoyl-CoA (acyl donor)

  • Purified DGAT or microsomal preparation

Procedure:

  • Prepare the diacylglycerol substrate by drying it under nitrogen and resuspending it in buffer with sonication to form micelles.

  • Combine all components except the enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate at 30°C for 15-30 minutes.

  • Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v).

  • Add 0.5 mL of 0.9% NaCl and vortex to partition the phases.

  • Collect the lower organic phase, dry it under nitrogen, and redissolve in a small volume of chloroform.

  • Separate the lipids by TLC using a solvent system like hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Visualize the TAG spot by autoradiography and quantify the radioactivity by scintillation counting.

Conclusion

The biosynthesis of this compound in Apiaceae is a specialized metabolic pathway that hinges on the activity of a unique Δ4-palmitoyl-ACP desaturase, which initiates the formation of petroselinic acid. This unusual fatty acid is then efficiently incorporated into the glycerol backbone via the Kennedy pathway, leading to the accumulation of high levels of this compound in the seeds. The detailed understanding of this pathway, including the kinetic properties of the involved enzymes and the development of robust experimental protocols, is crucial for harnessing the potential of this compound in various applications and for guiding metabolic engineering efforts to enhance its production. Further research, particularly in the areas of quantitative proteomics and metabolic flux analysis, will provide a more complete picture of the regulation and efficiency of this fascinating biosynthetic pathway.

References

Tripetroselinin vs. Petroselinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical distinctions, biological activities, and analytical methodologies pertaining to tripetroselinin and its constituent fatty acid, petroselinic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on providing detailed, actionable data and protocols.

Core Chemical and Physical Differences

This compound and petroselinic acid, while closely related, exhibit fundamental differences in their chemical structure and physical properties. Petroselinic acid is a monounsaturated omega-12 fatty acid.[1] this compound is a triacylglycerol, meaning it is an ester derived from three units of petroselinic acid and a glycerol backbone.[2][3] This structural variance has a significant impact on their respective physicochemical characteristics.

Table 1: Comparison of Chemical and Physical Properties
PropertyThis compoundPetroselinic Acid
IUPAC Name 2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl (Z)-octadec-6-enoate[4](6Z)-Octadec-6-enoic acid[5]
Synonyms Glyceryl tripetroselinate, Petroselinic acid triglyceridecis-6-Octadecenoic acid, (Z)-Octadec-6-enoic acid
Molecular Formula C57H104O6C18H34O2
Molecular Weight 885.43 g/mol 282.47 g/mol
Melting Point 26.2 °C29.5-30.1 °C
Boiling Point 818.7 ± 55.0 °C (Predicted)237-238 °C at 18 mmHg
Density 0.921 ± 0.06 g/cm³ (Predicted)Not available
Solubility Soluble in chloroformInsoluble in water, soluble in methanol
Chemical Structure TriglycerideCarboxylic acid

Biological Activities and Signaling Pathways

Petroselinic Acid: An Inhibitor of the cGAS-STING Pathway

Recent research has identified petroselinic acid as a potent inhibitor of the cytosolic nucleic-acid-mediated type I interferon signaling pathway. Specifically, it has been shown to suppress the activation of the cGAS-STING pathway, which plays a crucial role in the innate immune response to cytosolic DNA. Petroselinic acid is thought to directly interact with and inhibit the cGAS enzyme, thereby preventing the synthesis of the second messenger cGAMP and subsequent downstream signaling.

Below is a diagram illustrating the inhibitory effect of petroselinic acid on the cGAS-STING signaling pathway.

petroselinic_acid_pathway Inhibition of the cGAS-STING Pathway by Petroselinic Acid cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes Petroselinic_Acid Petroselinic Acid Petroselinic_Acid->cGAS inhibits STING STING (on ER membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nucleus p-IRF3 (dimerizes and translocates) pIRF3->pIRF3_nucleus IFN_genes Type I Interferon Genes (e.g., IFNB1) pIRF3_nucleus->IFN_genes activates transcription IFN_production Type I Interferon Production IFN_genes->IFN_production

Caption: Petroselinic acid inhibits the cGAS-STING pathway.

This compound: Metabolism and Bioavailability

As a triacylglycerol, this compound primarily serves as a storage form of petroselinic acid in the seeds of Apiaceae family plants. Its direct biological activity is not well-documented; however, upon consumption, it undergoes metabolic breakdown by lipases to release glycerol and three molecules of petroselinic acid. The liberated petroselinic acid can then exert its biological effects.

The following diagram illustrates the metabolic fate of this compound.

tripetroselinin_metabolism Metabolism of this compound This compound This compound (Dietary Intake) Lipases Pancreatic Lipases This compound->Lipases hydrolysis Glycerol Glycerol Lipases->Glycerol Petroselinic_Acid Petroselinic Acid (x3) Lipases->Petroselinic_Acid Absorption Intestinal Absorption Glycerol->Absorption Petroselinic_Acid->Absorption Biological_Effects Biological Effects (e.g., cGAS-STING inhibition) Absorption->Biological_Effects

Caption: Metabolic pathway of this compound.

Experimental Protocols

Extraction and Purification of this compound from Coriander Seeds

This protocol outlines the steps for the extraction and purification of this compound from coriander seeds, a rich natural source.

Materials:

  • Coriander seeds

  • Hexane

  • Dichloromethane (DCM)

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Grinder or mill

Procedure:

  • Seed Preparation: Grind dried coriander seeds to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the ground seed powder in hexane (a common solvent for lipid extraction) at a solid-to-solvent ratio of 1:5 (w/v).

    • Stir the mixture at room temperature for 4-6 hours.

    • Filter the mixture to separate the solid residue from the hexane extract.

    • Repeat the extraction process on the residue to maximize the yield.

  • Solvent Removal: Combine the hexane extracts and remove the solvent using a rotary evaporator under reduced pressure to obtain the crude coriander seed oil, which is rich in this compound.

  • Purification by Column Chromatography:

    • Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., hexane:ethyl acetate 98:2).

    • Dissolve the crude oil in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions. This compound, being non-polar, will elute relatively early.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing pure this compound.

    • Combine the pure fractions and remove the solvent to yield purified this compound.

Isolation and Purification of Petroselinic Acid

This protocol describes the hydrolysis of this compound to obtain petroselinic acid.

Materials:

  • Purified this compound (from Protocol 3.1)

  • Methanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for acidification

  • Diethyl ether or hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Saponification (Hydrolysis):

    • Dissolve the purified this compound in the methanolic KOH or NaOH solution.

    • Reflux the mixture for 1-2 hours to ensure complete hydrolysis of the ester bonds. This process yields glycerol and the potassium or sodium salt of petroselinic acid.

  • Acidification:

    • After cooling, acidify the reaction mixture to a pH of approximately 2-3 with HCl or H₂SO₄. This protonates the fatty acid salt, converting it to the free petroselinic acid.

  • Extraction:

    • Extract the acidified mixture with diethyl ether or hexane. The petroselinic acid will partition into the organic layer.

    • Repeat the extraction multiple times to ensure complete recovery.

  • Washing and Drying:

    • Combine the organic extracts and wash with distilled water to remove any remaining salts or glycerol.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal:

    • Filter to remove the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain purified petroselinic acid.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the identity and purity of the isolated petroselinic acid, it is typically converted to its fatty acid methyl ester (FAME) for analysis by GC-MS.

Materials:

  • Purified petroselinic acid (from Protocol 3.2)

  • Boron trifluoride-methanol solution (BF₃-methanol) or methanolic HCl

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., a polar column like a wax column)

Procedure:

  • Derivatization to FAME:

    • To a sample of the purified petroselinic acid, add BF₃-methanol or methanolic HCl.

    • Heat the mixture in a sealed vial at 60-80°C for 10-15 minutes.

  • Extraction of FAME:

    • After cooling, add hexane and a saturated sodium chloride solution to the reaction mixture.

    • Vortex and centrifuge to separate the layers.

    • Carefully collect the upper hexane layer containing the petroselinic acid methyl ester.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS system.

    • The GC will separate the FAME based on its volatility and interaction with the column's stationary phase.

    • The mass spectrometer will provide a mass spectrum of the eluting compound, which can be compared to a library of known spectra to confirm the identity of petroselinic acid methyl ester.

Experimental Workflow Diagram

The overall experimental workflow for the extraction, purification, and analysis of this compound and petroselinic acid is summarized in the diagram below.

experimental_workflow Experimental Workflow for this compound and Petroselinic Acid Analysis Start Coriander Seeds Grinding Grinding Start->Grinding Extraction Solvent Extraction (Hexane) Grinding->Extraction Crude_Oil Crude Coriander Oil (rich in this compound) Extraction->Crude_Oil Purification_TG Column Chromatography Crude_Oil->Purification_TG Pure_TG Purified this compound Purification_TG->Pure_TG Hydrolysis Saponification (Hydrolysis) Pure_TG->Hydrolysis Characterization_TG Characterization (e.g., NMR, MS) Pure_TG->Characterization_TG Free_FA Petroselinic Acid Hydrolysis->Free_FA Derivatization Derivatization to FAME Free_FA->Derivatization Characterization_FA Characterization (e.g., NMR, MS) Free_FA->Characterization_FA FAME Petroselinic Acid Methyl Ester Derivatization->FAME GCMS GC-MS Analysis FAME->GCMS

Caption: Workflow for analysis of this compound and petroselinic acid.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and petroselinic acid.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
Functional Group¹H NMR (ppm)¹³C NMR (ppm)
Petroselinic Acid
-COOH~11-12~179-180
-CH=CH- (vinylic)~5.3-5.4~129-130
-CH₂-COOH~2.3-2.4~34
-CH₂-CH=~2.0-2.1~27
-(CH₂)n-~1.2-1.4~29-32
-CH₃~0.8-0.9~14
This compound
Glycerol CH₂ (sn-1,3)~4.1-4.3~62
Glycerol CH (sn-2)~5.2-5.3~69
-CH=CH- (vinylic)~5.3-5.4~129-130
-C(=O)O--~172-173
-CH₂-C(=O)O-~2.3~34
-CH₂-CH=~2.0~27
-(CH₂)n-~1.2-1.4~29-32
-CH₃~0.8-0.9~14

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Conclusion

This compound and petroselinic acid represent a fascinating pair of molecules with distinct chemical properties and biological activities. While this compound serves as a stable storage form, its hydrolysis product, petroselinic acid, exhibits promising immunomodulatory effects through the inhibition of the cGAS-STING pathway. The detailed protocols provided in this guide offer a solid foundation for researchers to extract, purify, and characterize these compounds for further investigation into their therapeutic potential. The comparative data and pathway diagrams aim to facilitate a deeper understanding of these molecules for applications in drug discovery and development.

References

High-Purity Tripetroselinin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on a Key Triacylglycerol for Scientific Exploration

This technical guide provides comprehensive information on high-purity Tripetroselinin, a triacylglycerol of significant interest for researchers, scientists, and professionals in drug development. This document outlines commercial suppliers, quality control methodologies, and detailed experimental protocols for the utilization of this compound in a research setting. Furthermore, it explores the potential signaling pathways through which this compound may exert its biological effects.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for obtaining reliable and reproducible experimental results. Two notable commercial suppliers for research-grade this compound are MedChemExpress and Larodan AB.

SupplierProduct NamePurity SpecificationAnalytical Methods Mentioned
MedChemExpressThis compoundNot explicitly stated; a Certificate of Analysis is recommended for review.General quality control procedures.
Larodan ABTri-6(Z)-Octadecenoin>99%A Certificate of Analysis is provided with all products, detailing the analytical methods used, which may include TLC, GC, HPLC, GC-MS, and LC-MS.[1][2]

Note: Researchers are strongly advised to request and review the Certificate of Analysis (CoA) from any supplier before purchase to confirm the purity and identity of the compound. A CoA for a related compound, Petroselinic acid, from LGC Standards indicates that typical analytical data includes NMR and GC purity analysis.[3]

Quality Control and Analytical Protocols

Ensuring the purity and integrity of this compound is paramount for its use in sensitive biological assays. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a robust method for the analysis of triacylglycerols like this compound.

Experimental Protocol: Purity Assessment by HPLC-CAD

This protocol is adapted from established methods for triacylglycerol analysis in oils and can be applied to verify the purity of commercial this compound.[4][5]

Objective: To determine the purity of a this compound standard by separating it from potential impurities.

Materials:

  • This compound standard

  • HPLC-grade solvents (e.g., methanol, chloroform, acetone, acetonitrile)

  • UHPLC system equipped with a C18 reversed-phase column

  • Charged Aerosol Detector (CAD)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent mixture, such as methanol/chloroform (50:50, v/v), to a final concentration of 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of two solvents is typically used. For example, a gradient of acetone and acetonitrile can be employed.

    • Flow Rate: Approximately 0.3 mL/min.

    • Column Temperature: Maintained at a controlled temperature, for instance, 30°C.

  • Detection:

    • Detector: Charged Aerosol Detector (CAD).

    • Settings: Follow the manufacturer's recommendations for gas pressure and other parameters.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Expected Outcome: A single, sharp peak corresponding to this compound, with minimal to no impurity peaks, confirming a purity of >99%.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Standard dissolve Dissolve in Methanol/Chloroform start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into UHPLC System dilute->inject separate Separation on C18 Column inject->separate detect Detection by CAD separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Figure 1: Workflow for Purity Assessment of this compound by HPLC-CAD.

In Vitro Experimental Protocols

This compound, as a triacylglycerol, can be utilized in various cell-based assays to investigate its effects on lipid metabolism and cellular signaling. A common application is to study its impact on triglyceride accumulation in adipocytes or hepatocytes.

Experimental Protocol: Cellular Triglyceride Accumulation Assay

This protocol provides a framework for treating cells with this compound and subsequently measuring intracellular triglyceride levels using a commercially available assay kit.

Objective: To quantify the effect of this compound on triglyceride accumulation in a relevant cell line (e.g., 3T3-L1 preadipocytes or HepG2 hepatocytes).

Materials:

  • 3T3-L1 or HepG2 cells

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (e.g., ethanol or DMSO)

  • Triglyceride-Glo™ Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Cell Culture and Plating: Culture cells to ~80% confluency. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Triglyceride Measurement:

    • Follow the manufacturer's protocol for the Triglyceride-Glo™ Assay. This typically involves:

      • Lysis of the cells.

      • Incubation with a lipase to release glycerol from triglycerides.

      • A coupled enzymatic reaction that generates a luminescent signal proportional to the glycerol concentration.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background luminescence (from no-cell controls).

    • Normalize the triglyceride levels to cell viability (which can be assessed in a parallel plate using an MTT or similar assay) or protein concentration.

    • Compare the triglyceride levels in this compound-treated cells to the vehicle-treated control.

Cell_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assay Triglyceride Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with this compound or Vehicle seed->treat incubate Incubate for Desired Time treat->incubate lyse Lyse Cells incubate->lyse add_reagents Add Assay Reagents (Lipase, etc.) lyse->add_reagents measure Measure Luminescence add_reagents->measure normalize Normalize to Cell Viability measure->normalize compare Compare Treated vs. Control normalize->compare conclude Draw Conclusions compare->conclude

Figure 2: Workflow for Cellular Triglyceride Accumulation Assay.

Potential Signaling Pathways and Mechanism of Action

While direct studies on the specific signaling pathways modulated by this compound are limited, its biological activity is likely mediated through the actions of its constituent fatty acid, petroselinic acid, and the general roles of triacylglycerols in cellular metabolism. The following pathways represent potential targets for investigation.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that upon cellular uptake and hydrolysis of this compound, the released petroselinic acid could act as a ligand for PPAR isoforms (PPARα, PPARγ), thereby influencing the expression of genes involved in adipogenesis, fatty acid oxidation, and inflammation.

PPAR_Pathway This compound This compound Lipase Intracellular Lipases This compound->Lipase Hydrolysis PetroselinicAcid Petroselinic Acid Lipase->PetroselinicAcid PPAR PPARα / PPARγ PetroselinicAcid->PPAR Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (in target gene promoters) RXR->PPRE Binds to GeneExpression Target Gene Expression (Adipogenesis, Lipid Metabolism) PPRE->GeneExpression Regulates

Figure 3: Postulated PPAR Signaling Pathway for this compound.
AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key energy sensor that regulates cellular metabolism. Changes in the cellular energy state, which can be influenced by the metabolism of lipids, can activate AMPK. Activation of AMPK generally leads to the inhibition of anabolic processes, such as fatty acid synthesis, and the stimulation of catabolic processes, like fatty acid oxidation. The metabolic processing of this compound could potentially alter the AMP/ATP ratio, leading to the phosphorylation and activation of AMPK.

AMPK_Pathway This compound This compound Metabolism Cellular Metabolism This compound->Metabolism AMP_ATP Increased AMP/ATP Ratio Metabolism->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activation Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic Stimulation

Figure 4: Potential Involvement of this compound in the AMPK Signaling Pathway.
Sterol Regulatory Element-Binding Protein (SREBP)-1c Signaling

SREBP-1c is a key transcription factor that regulates lipogenesis. Its activity is modulated by insulin and cellular lipid levels. Unsaturated fatty acids have been shown to suppress the expression of the SREBP-1c gene. Therefore, the liberation of petroselinic acid from this compound could potentially lead to a feedback inhibition of SREBP-1c, resulting in decreased expression of lipogenic genes and a reduction in de novo fatty acid synthesis.

SREBP1c_Pathway This compound This compound Lipase Intracellular Lipases This compound->Lipase Hydrolysis PetroselinicAcid Petroselinic Acid Lipase->PetroselinicAcid SREBP1c SREBP-1c (Nuclear Translocation) PetroselinicAcid->SREBP1c Inhibition LipogenicGenes Lipogenic Gene Expression (e.g., FAS, ACC) SREBP1c->LipogenicGenes Activation FattyAcidSynthesis De Novo Fatty Acid Synthesis LipogenicGenes->FattyAcidSynthesis

Figure 5: Hypothetical Role of this compound in the SREBP-1c Signaling Pathway.

Conclusion

High-purity this compound is a valuable tool for researchers investigating lipid metabolism and its role in various physiological and pathological processes. This guide provides a starting point for sourcing this compound, ensuring its quality, and utilizing it in cell-based assays. While the precise signaling pathways regulated by this compound are still an active area of research, the PPAR, AMPK, and SREBP-1c pathways offer promising avenues for investigation into its mechanism of action. Further studies are warranted to fully elucidate the biological functions of this intriguing triacylglycerol.

References

Tripetroselinin: A Technical Review of its Chemical Properties and the Biological Activity of its Constituent Petroselinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripetroselinin, a triacylglycerol comprised of a glycerol backbone esterified with three molecules of petroselinic acid, is a lipid of interest due to the significant biological activities associated with its constituent fatty acid. While direct research on this compound is limited, a comprehensive understanding of its potential can be derived from the extensive studies on petroselinic acid. This technical guide provides a detailed overview of the chemical properties of this compound and a thorough review of the scientific literature on the biological activities, experimental protocols, and signaling pathways of petroselinic acid.

Chemical and Physical Properties of this compound

This compound is chemically known as 1,2,3-Tri-6(Z)-octadecenoyl glycerol.[1] It is classified as a triacylglycerol, which consists of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages.[2]

PropertyValueSource
Molecular Formula C57H104O6[3]
Molecular Weight 885.43 g/mol [1][3]
CAS Number 3296-43-3
Synonyms Glycerol cis-6-octadecenoate, Glyceryl tripetroselinate, TRIPETROSELIN
Physical State White powder

Biological Activities of Petroselinic Acid

Petroselinic acid, a positional isomer of oleic acid, is the sole fatty acid component of this compound and is responsible for its potential biological effects. It is a monounsaturated omega-12 fatty acid.

Anti-inflammatory Activity

Petroselinic acid has demonstrated significant anti-inflammatory properties. It has been shown to reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation, in cells stimulated with phorbol myristyl acetate (PMA). Furthermore, it decreases the production of Intracellular Adhesion Molecule (ICAM), another marker of inflammation, in fibroblasts.

Antimicrobial and Antifungal Activity

Petroselinic acid exhibits both antibacterial and antifungal properties. It has been shown to inhibit the formation of biofilms in various microorganisms. Specifically, it inhibits the growth of Staphylococcus aureus and suppresses the production of its virulence factors. Against the fungal pathogen Candida albicans, petroselinic acid inhibits hyphae formation and demonstrates a minimum inhibitory concentration (MIC) ranging from 2-16 μg/mL. In a murine model of C. albicans infection, oral administration of petroselinic acid prolonged the survival of the mice.

Antidiabetic Activity

In vitro studies have shown that petroselinic acid exhibits inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. This suggests a potential role for petroselinic acid in the management of type II diabetes.

Role in Autoimmune Disorders

Recent research has highlighted the role of petroselinic acid in modulating the innate immune response. It has been found to suppress the production of type I interferons (IFN) induced by cytosolic nucleic acids. This is achieved by inhibiting the phosphorylation of TBK1 and IRF3, key proteins in the type I interferon signaling pathway. This mechanism of action suggests its potential as a therapeutic agent for autoimmune diseases characterized by the hyperactivation of type I interferon, such as Aicardi–Goutières syndrome.

Quantitative Data on Petroselinic Acid

ParameterOrganism/Cell LineEffectConcentration/DosageReference
IC50 (PTP1B inhibition) -Antidiabetic6.99 mmol/L
MIC Candida albicansAntifungal2-16 μg/mL
Inhibition of S. aureus growth Staphylococcus aureusAntibacterial125% inhibition at 100 μg/mL
Anti-infectious activity C. albicans-infected miceProlonged survival8-32 mg/kg (oral)
PGE2 reduction KeratinocytesAnti-inflammatorySignificant reduction at 0.1 μM
IFN-β and CXCL10 mRNA suppression A549, BJ5ta, U937 cellsImmunomodulatorySignificant suppression at 200 μM

Experimental Protocols

General Analysis of Triacylglycerols by Mass Spectrometry

The structural analysis of triacylglycerols like this compound is commonly performed using mass spectrometry.

1. Lipid Extraction (Modified Folch Method):

  • To a 40 µL sample (e.g., plasma), add 260 µL of ice-cold methanol and 40 µL of a d5-TAG internal standard solution.

  • Vortex the mixture for 20 seconds.

  • Add 1,000 µL of ice-cold methyl-tert-butyl ether (MTBE) and incubate with agitation for 30 minutes at 4°C.

  • Add 250 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at room temperature.

  • Collect the upper organic phase containing the lipids.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 300 µL of 9:1 methanol:toluene with 10 mM ammonium acetate.

  • Centrifuge at 14,000 x g for 5 minutes before analysis.

2. Mass Spectrometry Analysis:

  • Ionization: Electrospray ionization (ESI) is a widely used soft ionization technique for generating adduct ions such as [M+NH₄]⁺, [M+Na]⁺, and [M+Li]⁺.

  • Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., TOF, quadrupole, or ion trap).

  • Fragmentation (Tandem MS/MS): Precursor ions of a specific triacylglycerol are selected and fragmented via collision-induced dissociation (CID) to elucidate the fatty acid composition.

Isolation of Petroselinic Acid

Petroselinic acid can be isolated from plant sources, such as Coriandrum sativum seeds.

1. Alkaline Hydrolysis:

  • The triacylglycerols from the seed oil are subjected to alkaline hydrolysis using sodium hydroxide to yield glycerol and a mixture of fatty acids.

2. Crystallization:

  • Petroselinic acid is then separated from the fatty acid mixture through crystallization in absolute ethanol.

Signaling Pathways and Workflows

Petroselinic Acid-Mediated Suppression of Type I Interferon Signaling

Petroselinic acid has been shown to inhibit the signaling pathway that leads to the production of type I interferons in response to cytosolic nucleic acids.

Petroselinic_Acid_Interferon_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS STING STING cGAS->STING cGAMP Cytosolic_RNA Cytosolic RNA RIG_I RIG-I Cytosolic_RNA->RIG_I MAVS MAVS RIG_I->MAVS TBK1 TBK1 STING->TBK1 MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 p_TBK1 p-TBK1 TBK1->p_TBK1 Phosphorylation p_IRF3 p-IRF3 IRF3->p_IRF3 Phosphorylation Type_I_IFN_Genes Type I IFN Gene Expression p_IRF3->Type_I_IFN_Genes Dimerization & Nuclear Translocation Petroselinic_Acid Petroselinic Acid Petroselinic_Acid->p_TBK1 Inhibition Petroselinic_Acid->p_IRF3 Inhibition

Petroselinic acid inhibits type I interferon production.
Experimental Workflow for Triacylglycerol Analysis

A generalized workflow for the analysis of triacylglycerols using mass spectrometry is depicted below.

TAG_Analysis_Workflow Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Mass_Spectrometry Mass Spectrometric Analysis (ESI-MS) Lipid_Extraction->Mass_Spectrometry Data_Processing Data Processing Mass_Spectrometry->Data_Processing Identification_Quantification Identification and Quantification of TAG Species Data_Processing->Identification_Quantification

Workflow for mass spectrometric analysis of triacylglycerols.

Conclusion

While this compound itself has not been the subject of extensive biological investigation, the well-documented activities of its constituent, petroselinic acid, suggest a range of potential therapeutic applications. The anti-inflammatory, antimicrobial, antidiabetic, and immunomodulatory properties of petroselinic acid make this compound a molecule of significant interest for future research and development. The experimental protocols and analytical workflows outlined in this guide provide a foundation for further exploration of this compound and other novel triacylglycerols. Further studies are warranted to determine if the triacylglycerol form, this compound, possesses enhanced or differential activity compared to free petroselinic acid.

References

Tripetroselinin: A Technical Guide to Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripetroselinin, a triacylglycerol rich in petroselinic acid, is an emerging specialty chemical with significant potential across various industries, including cosmetics, food and beverage, and polymer manufacturing. Derived primarily from the seeds of plants in the Apiaceae family, such as coriander and parsley, this molecule offers unique physicochemical and biological properties. Its anti-inflammatory and moisturizing characteristics make it a valuable ingredient in dermatological and cosmetic formulations. In the food industry, it presents a healthier alternative to saturated and trans fats. Furthermore, the unique position of the double bond in its petroselinic acid moiety allows for novel chemical modifications, opening avenues for the synthesis of specialty polymers and biodegradable surfactants. This technical guide provides an in-depth overview of the industrial applications of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.

Chemical and Physical Properties

This compound, also known as glyceryl tripetroselinate, is the triglyceride of petroselinic acid (cis-6-octadecenoic acid).[1] Its structure confers specific physical and chemical characteristics that are foundational to its industrial utility.

PropertyValueReference
Molecular Formula C57H104O6[1]
Molecular Weight 885.4 g/mol [1]
CAS Number 3296-43-3[1]
IUPAC Name 2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl (Z)-octadec-6-enoate[1]
Physical State White powder
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents
XLogP3-AA 22.4

Potential Industrial Applications

The unique properties of this compound lend themselves to a variety of industrial uses.

Cosmetics and Dermatology

This compound is a promising ingredient in skincare and cosmetic products due to the anti-inflammatory and moisturizing properties of its constituent, petroselinic acid.

  • Anti-inflammatory Agent: Petroselinic acid has been shown to suppress inflammatory pathways, making this compound suitable for formulations aimed at soothing irritated skin.

  • Moisturizing Agent: Its lipid nature helps to reinforce the skin's natural barrier, preventing moisture loss.

  • Reduced Irritation: In combination with other ingredients that can cause irritation, such as alpha-hydroxy acids, petroselinic acid can act as an anti-irritant.

Food and Nutraceuticals

This compound offers potential as a functional food ingredient and a healthier fat substitute.

  • Saturated and Trans Fat Replacer: The high content of monounsaturated petroselinic acid makes it a healthier alternative to saturated and partially hydrogenated fats in various food products.

  • Anti-inflammatory Food Supplement: Edible compositions containing petroselinic acid are being explored for their potential to inhibit the production of inflammatory metabolites.

Chemical Feedstock and Polymer Synthesis

The unique chemical structure of petroselinic acid within this compound makes it a valuable precursor for the synthesis of other industrial chemicals.

  • Production of Lauric and Adipic Acids: Oxidative cleavage of the double bond in petroselinic acid yields lauric acid and adipic acid. Lauric acid is a key component in the manufacturing of soaps and detergents, while adipic acid is a precursor to nylon.

  • Bio-based Polymers: The triglyceride structure can be functionalized and polymerized to create novel bio-based polymers. While specific protocols for this compound are not widely published, general methods for triglyceride polymerization can be adapted.

Surfactants and Emulsifiers

Experimental Protocols

Extraction and Purification of this compound from Coriander Seeds

This protocol outlines a standard laboratory procedure for the extraction and purification of this compound from coriander seeds, a rich natural source.

Materials:

  • Dried coriander seeds

  • Hexane (analytical grade)

  • Ethanol (analytical grade)

  • Rotary evaporator

  • Soxhlet apparatus (optional, for continuous extraction)

  • Glassware (beakers, flasks, etc.)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Seed Preparation: Grind the dried coriander seeds into a fine powder to increase the surface area for extraction.

  • Solvent Extraction (Maceration):

    • Soak the ground coriander seed powder in hexane at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

    • Stir the mixture for 24 hours to allow for efficient extraction of the oil.

    • Filter the mixture to separate the solid seed residue from the hexane extract containing the dissolved oil.

  • Solvent Removal:

    • Concentrate the hexane extract using a rotary evaporator to remove the solvent. The remaining viscous liquid is the crude coriander seed oil, which is rich in this compound.

  • Purification (Optional - Winterization):

    • To increase the purity of this compound, the crude oil can be subjected to winterization.

    • Dissolve the oil in ethanol and cool the solution to a low temperature (e.g., 4°C) for 24 hours.

    • Higher melting point components will precipitate out of the solution.

    • Filter the cold solution to remove the precipitated solids.

    • Remove the ethanol from the filtrate using a rotary evaporator to obtain purified this compound-rich oil.

Workflow Diagram:

Extraction_Workflow A Dried Coriander Seeds B Grinding A->B C Ground Seed Powder B->C D Solvent Extraction (Hexane) C->D E Filtration D->E F Hexane Extract E->F Liquid Phase G Solvent Removal (Rotary Evaporator) F->G H Crude this compound Oil G->H I Winterization (Optional Purification) H->I J Purified this compound I->J

Caption: Workflow for the extraction and purification of this compound.

Analytical Characterization: GC-MS and LC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of this compound.

3.2.1. GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs)

This protocol involves the transesterification of this compound to its constituent fatty acid methyl esters for analysis.

Sample Preparation (Transesterification):

  • Dissolve a known amount of the extracted oil in a suitable solvent (e.g., toluene).

  • Add a solution of sodium methoxide in methanol.

  • Heat the mixture at a controlled temperature (e.g., 50°C) for a specified time to complete the reaction.

  • After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

  • The hexane layer containing the FAMEs is collected and can be directly injected into the GC-MS.

GC-MS Parameters (Illustrative):

  • Column: DB-23 (or equivalent polar capillary column)

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 150°C, ramped to 230°C at 4°C/min.

  • Carrier Gas: Helium

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50-550.

3.2.2. LC-MS/MS Analysis of Intact this compound

This method allows for the analysis of the intact triglyceride molecule.

Sample Preparation:

  • Dissolve the oil sample in an appropriate solvent mixture (e.g., methanol/dichloromethane).

  • Filter the sample to remove any particulate matter.

  • Dilute the sample to an appropriate concentration for LC-MS/MS analysis.

LC-MS/MS Parameters (Illustrative):

  • LC Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and isopropanol with an ammonium formate additive.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS: Collision-induced dissociation (CID) to fragment the parent ion and identify the constituent fatty acids based on their neutral losses.

Analytical Workflow Diagram:

Analytical_Workflow cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis A This compound Sample B Transesterification to FAMEs A->B C GC Separation B->C D MS Detection C->D E Data Analysis D->E F This compound Sample G LC Separation F->G H MS Detection (Intact Molecule) G->H I MS/MS Fragmentation H->I J Data Analysis I->J

Caption: Analytical workflows for GC-MS and LC-MS/MS of this compound.

Polymerization of this compound (Adapted Protocol)

This is an adapted protocol for the cationic polymerization of this compound, based on general methods for triglyceride polymerization.

Materials:

  • Purified this compound oil

  • Styrene (co-monomer)

  • Boron trifluoride etherate (BF3·OEt2) (catalyst)

  • Anhydrous toluene (solvent)

  • Nitrogen gas supply

  • Glass reactor with magnetic stirring and temperature control

Procedure:

  • Reactor Setup: Set up a clean, dry glass reactor under a nitrogen atmosphere.

  • Monomer and Solvent Addition: Add the purified this compound oil and styrene to the reactor, followed by anhydrous toluene to achieve the desired concentration.

  • Initiation: While stirring, slowly add the boron trifluoride etherate catalyst to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

  • Polymerization: Allow the reaction to proceed for a specified time (e.g., 2-24 hours) with continuous stirring and temperature control. The progress of the polymerization can be monitored by techniques such as viscosity measurements or GPC analysis of aliquots.

  • Termination: Terminate the reaction by adding a small amount of methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Polymerization Workflow Diagram:

Polymerization_Workflow A This compound + Styrene in Toluene B Catalyst Addition (BF3·OEt2) A->B C Polymerization Reaction B->C D Termination (Methanol) C->D E Precipitation in Non-solvent D->E F Filtration and Drying E->F G Poly(this compound-co-styrene) F->G Anti_inflammatory_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic DNA cGAS cGAS DNA->cGAS senses STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates PA Petroselinic Acid PA->TBK1 inhibits phosphorylation IFN Type I Interferon Genes IRF3_p->IFN activates transcription

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tripetroselinin from Coriander Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripetroselinin, a triacylglycerol rich in petroselinic acid, is a significant bioactive compound found in coriander (Coriandrum sativum) seeds, demonstrating potential applications in the pharmaceutical and nutraceutical industries. This document provides a detailed protocol for the extraction and purification of a this compound-rich lipid fraction from coriander seeds. The methodology encompasses sample preparation, solvent extraction, and purification, followed by analytical techniques for quantification. The presented protocols are designed to yield a high-purity triacylglycerol fraction suitable for further research and development.

Introduction

Coriander seed oil is distinguished by its high concentration of petroselinic acid, which is primarily esterified to glycerol to form this compound.[1][2] This unique triacylglycerol (TAG) is a subject of growing interest for its potential therapeutic properties. The extraction of this compound in a pure form is essential for its characterization and investigation in various biological assays. This application note details a robust and reproducible protocol for its extraction and purification from coriander seeds.

Experimental Protocols

Materials and Equipment
  • Plant Material: Dried coriander (Coriandrum sativum) seeds

  • Solvents: n-Hexane (ACS grade), Methanol (ACS grade), Petroleum Ether (ACS grade)

  • Apparatus: Soxhlet extractor, rotary evaporator, laboratory grinder, analytical balance, filtration apparatus, glass columns for chromatography.

  • Analytical Instruments: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC).

Seed Preparation
  • Select high-quality, mature coriander seeds.

  • Clean the seeds to remove any foreign materials.

  • Grind the seeds into a fine powder using a laboratory grinder to increase the surface area for efficient extraction.

Extraction of Coriander Seed Oil using Soxhlet Apparatus

This protocol aims to extract the total lipid content from the coriander seeds, which is rich in this compound.

  • Accurately weigh approximately 20 g of the powdered coriander seeds and place them in a porous thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of n-hexane.

  • Assemble the Soxhlet apparatus and heat the solvent. The extraction is carried out for 6-8 hours.

  • After extraction, the solvent, now containing the dissolved oil, is collected in the round-bottom flask.

  • The n-hexane is removed from the oil using a rotary evaporator under reduced pressure at 40°C.

  • The resulting crude coriander seed oil is then weighed to determine the extraction yield.

Purification of Triacylglycerols by Batchwise Solvent Extraction

This step is designed to separate the triacylglycerols (including this compound) from other lipid components like free fatty acids (FFAs).

  • Dissolve the crude coriander oil in a mixture of petroleum ether and methanol (with methanol at 25% v/v) at a solvent-to-oil mass ratio of 5:1.[3]

  • Stir the mixture vigorously for 15-20 minutes.

  • Allow the mixture to stand, leading to the separation of two phases. The upper, non-polar phase is rich in triacylglycerols, while the lower, polar phase contains the majority of the free fatty acids.

  • Carefully separate the upper phase.

  • To achieve higher purity, the extraction of the upper phase can be repeated multiple times.[3]

  • After the final extraction, evaporate the solvent from the purified triacylglycerol fraction using a rotary evaporator.

Analytical Quantification

2.5.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

To confirm the high content of petroselinic acid in the extracted triacylglycerols, a fatty acid methyl ester (FAME) analysis is performed.

  • Transesterification: A small sample of the purified TAG fraction is transesterified to FAMEs.

  • GC-MS Analysis: The FAMEs are analyzed by GC-MS. The typical GC-MS conditions for coriander seed oil analysis involve an initial oven temperature of 80°C, held for 3 minutes, then ramped to 220°C at a rate of 4°C/min, and held for 10 minutes.[4]

  • Identification: The identification of fatty acids is achieved by comparing their mass spectra with the NIST library.

2.5.2. High-Performance Liquid Chromatography (HPLC) for Triacylglycerol Analysis

Direct analysis of the triacylglycerol profile can be performed using HPLC.

  • Sample Preparation: Dissolve a small amount of the purified TAG fraction in a suitable solvent such as hexane or isopropanol.

  • HPLC System: A normal-phase HPLC system can be used with a mobile phase of hexane and 2-propanol (99:1 v/v) at a flow rate of 1 mL/min.

  • Detection: A fluorescence detector with an excitation wavelength of 290 nm and an emission wavelength of 330 nm can be employed for detection.

Data Presentation

The following tables summarize quantitative data obtained from various studies on coriander seed oil extraction.

Table 1: Extraction Yield of Coriander Seed Oil with Different Solvents

SolventExtraction MethodYield (%)Reference
n-HexaneSoxhlet21.0 - 26.0
Petroleum EtherSoxhletNot specified
EthanolSoxhletLower than nonpolar solvents
DichloromethaneSoakingHigh
TetrachloromethaneSoakingHigh

Table 2: Composition of Coriander Seed Oil

ComponentPercentage (%)Reference
Triacylglycerols (TAGs)~98%
Diglycerides (DAGs)~1.05%
Monoglycerides (MAGs)~0.09%
Free Fatty Acids (FFAs)~1.8%

Table 3: Major Fatty Acid Composition of Coriander Seed Oil Triacylglycerols

Fatty AcidPercentage (%)Reference
Petroselinic Acid (C18:1n-12)73%
Linoleic Acid (C18:2)14%
Oleic Acid (C18:1n-9)6%
Palmitic Acid (C16:0)3%

Mandatory Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Coriander Seeds B Grinding A->B C Soxhlet Extraction (n-Hexane) B->C D Crude Coriander Oil C->D E Batchwise Solvent Extraction (Petroleum Ether/Methanol) D->E F Purified Triacylglycerol (this compound-rich fraction) E->F G GC-MS (FAMEs) F->G Quantification H HPLC (TAGs) F->H Quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Conclusion

The protocol outlined in this application note provides a comprehensive and efficient method for the extraction of a this compound-rich fraction from coriander seeds. The use of Soxhlet extraction with n-hexane ensures a high yield of crude oil, while the subsequent batchwise solvent purification effectively removes impurities such as free fatty acids. The analytical methods described allow for the accurate quantification and characterization of the final product. This protocol is well-suited for researchers and professionals in the field of drug development seeking to investigate the therapeutic potential of this compound.

References

Application Note: Quantification of Tripetroselinin using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of tripetroselinin, a specific triglyceride, using HPLC with an Evaporative Light-Scattering Detector (ELSD). This method is suitable for the analysis of lipid-based formulations and natural oil extracts.

Introduction

This compound is a triglyceride composed of glycerol and three molecules of petroselinic acid. Accurate quantification of this compound is crucial in various research and development settings, including the formulation of lipid-based drug delivery systems and the quality control of natural oils. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD) offers a robust and sensitive method for the analysis of triglycerides, which often lack a UV chromophore, making them unsuitable for UV detection.[1][2][3] The ELSD is a mass-sensitive detector that is compatible with gradient elution, providing universal detection for non-volatile and semi-volatile compounds.[2] This application note details a representative method for the quantification of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Detector: Evaporative Light-Scattering Detector (ELSD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for triglyceride separation.[4]

  • Solvents: HPLC grade acetonitrile, dichloromethane, methanol, and water.

  • Standard: Purified this compound standard.

A representative set of chromatographic conditions is provided in Table 1. These parameters may require optimization based on the specific instrumentation and sample matrix.

Table 1: Representative HPLC-ELSD Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Dichloromethane
Gradient Program 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
ELSD Drift Tube Temp. 50°C - 95°C (optimization recommended)
Nebulizer Gas (Nitrogen) 1.5 - 2.0 L/min (optimization recommended)

Protocols

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in chloroform or a similar organic solvent.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from approximately 0.05 to 0.8 mg/mL.

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent such as chloroform or hexane to achieve a concentration within the calibration range.

  • Vortex the sample thoroughly to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system.

  • Inject the prepared calibration standards to construct a calibration curve. The ELSD response is often non-linear and may require a logarithmic transformation (log[concentration] vs. log[peak area]) for linearization.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Representative Data)

The following table summarizes representative quantitative data for a validated HPLC-ELSD method for this compound.

Table 2: Representative Quantitative Data for this compound Quantification

ParameterResult
Linearity Range 0.05 - 0.8 mg/mL
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) 0.01 mg/mL
Limit of Quantification (LOQ) 0.05 mg/mL

Note: The data presented in this table is representative and should be verified through in-house validation.

Experimental Workflow Diagram

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Acquisition & Analysis Standard This compound Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Sample Lipid Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Serial_Dilution Serial Dilution Dissolve_Standard->Serial_Dilution Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Calibration_Standards Calibration Standards Serial_Dilution->Calibration_Standards Prepared_Sample Prepared Sample Filter_Sample->Prepared_Sample Autosampler Autosampler Injection Calibration_Standards->Autosampler Prepared_Sample->Autosampler HPLC_Column C18 Column Separation Autosampler->HPLC_Column Gradient Elution ELSD_Detection ELSD Detection HPLC_Column->ELSD_Detection Data_System Chromatography Data System ELSD_Detection->Data_System Peak_Integration Peak Integration Data_System->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-ELSD method described provides a reliable and sensitive approach for the quantification of this compound in various samples. The use of ELSD allows for the detection of this non-UV absorbing triglyceride with good sensitivity and a stable baseline, even with gradient elution. Proper method validation is essential to ensure accurate and precise results.

References

Application Notes & Protocols for the GC-MS Analysis of Tripetroselinin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tripetroselinin, also known as glyceryl tripetroselinate, is a triacylglycerol composed of a glycerol backbone esterified with three molecules of petroselinic acid.[1][2][3] Petroselinic acid is a monounsaturated omega-12 fatty acid, a positional isomer of oleic acid.[4] this compound is classified as a triacylglycerol, a class of lipids that serve as a primary form of energy storage in many organisms.[5] The analysis of specific triacylglycerols like this compound is crucial in various fields, including food science, nutrition, and drug development, due to their physiological roles and potential as biomarkers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of high-molecular-weight triacylglycerols like this compound, which have low volatility, derivatization is typically required to convert them into their more volatile fatty acid methyl ester (FAME) counterparts. This application note provides a detailed protocol for the analysis of this compound using GC-MS following a transesterification derivatization procedure.

Experimental Protocols

1. Sample Preparation: Extraction and Transesterification

This protocol is adapted from methods used for the analysis of triacylglycerols in seed oils, which are rich sources of compounds similar to this compound.

  • Materials:

    • Sample containing this compound (e.g., seed oil)

    • Hexane

    • 2 M Potassium hydroxide (KOH) in methanol

    • Anhydrous sodium sulfate

    • Glassware: screw-cap test tubes, Pasteur pipettes, vials for GC-MS

  • Protocol:

    • Weigh approximately 50 mg of the oil sample into a screw-cap test tube.

    • Add 2 mL of hexane to dissolve the oil. Vortex for 30 seconds.

    • Add 1 mL of 2 M KOH in methanol.

    • Cap the tube tightly and vortex vigorously for 1 minute to facilitate the transesterification reaction.

    • Allow the mixture to stand at room temperature for 30 minutes for phase separation.

    • Carefully collect the upper hexane layer, which contains the fatty acid methyl esters (FAMEs), using a Pasteur pipette.

    • Pass the hexane layer through a small column containing anhydrous sodium sulfate to remove any residual water and methanol.

    • Transfer the final FAMEs solution into a GC-MS vial for analysis.

2. GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of the resulting petroselinic acid methyl ester.

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890N GC with 5975 MS detector).

  • GC Conditions:

    • Column: A polar capillary column, such as a biscyanopropyl polysiloxane column (e.g., SP-2560, 100 m x 0.25 mm x 0.2 µm film thickness), is recommended for the separation of fatty acid isomers.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 140 °C, hold for 5 minutes.

      • Ramp: 4 °C/min to 240 °C.

      • Hold: 20 minutes at 240 °C.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 50-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Presentation

The quantitative analysis of this compound is performed by measuring the peak area of its corresponding FAME, petroselinic acid methyl ester. The concentration can be determined using an internal or external standard calibration curve.

Table 1: Expected GC-MS Data for Petroselinic Acid Methyl Ester

CompoundRetention Time (min)Key Mass Fragments (m/z)
Petroselinic Acid Methyl EsterDependent on specific column and conditions296 (M+), 264, 222, 180, 154, 123, 97, 87, 74, 55

Note: The retention time is an approximation and will vary based on the specific instrument and chromatographic conditions. The mass fragments are characteristic ions that can be used for identification.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound-containing Sample (e.g., Seed Oil) extraction Dissolution in Hexane sample->extraction derivatization Transesterification with KOH in Methanol extraction->derivatization purification Separation and Drying derivatization->purification fames Fatty Acid Methyl Esters (FAMEs) in Hexane purification->fames injection Injection into GC fames->injection separation Chromatographic Separation (GC Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (MS) ionization->detection identification Compound Identification (Mass Spectrum Library Match) detection->identification quantification Quantification (Peak Area Integration) identification->quantification report Final Report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

The successful analysis of this compound via GC-MS is highly dependent on the derivatization step. Transesterification to FAMEs is a common and effective method for increasing the volatility of triacylglycerols. The choice of a polar GC column is critical for achieving good separation of the petroselinic acid methyl ester from other fatty acid methyl esters, particularly its isomer, oleic acid methyl ester. The mass spectrometer provides definitive identification based on the unique fragmentation pattern of the analyte. For quantitative analysis, the use of an appropriate internal standard, such as a fatty acid methyl ester with an odd number of carbon atoms, is recommended to correct for variations in sample preparation and injection. While direct analysis of triacylglycerols by GC-MS is possible with high-temperature columns, it is often more challenging and may lead to compound degradation. Alternative methods like HPLC-MS can also be employed for the analysis of intact triacylglycerols.

This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. By converting this compound to its more volatile fatty acid methyl ester derivative, reliable separation, identification, and quantification can be achieved. The provided experimental parameters and workflow can be adapted by researchers in various fields for the analysis of this compound and other similar triacylglycerols in a range of sample matrices.

References

Application Note: High-Throughput Separation of Tripetroselinin using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the separation of tripetroselinin, a triacylglycerol of petroselinic acid, utilizing Supercritical Fluid Chromatography (SFC). This compound is a key component in various natural oils and its efficient separation is crucial for research, quality control, and the development of pharmaceutical and nutraceutical products. SFC offers a green, high-throughput alternative to traditional liquid chromatography methods for lipid analysis, providing rapid separation with reduced solvent consumption.[1][2][3] This document outlines the experimental parameters, sample preparation, and a logical workflow for method development, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a triglyceride composed of a glycerol backbone esterified with three molecules of petroselinic acid.[4][5] As a significant component of various plant-based oils, its isolation and analysis are of great interest. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of lipids, including triglycerides, due to its unique advantages over conventional methods like High-Performance Liquid Chromatography (HPLC). The use of supercritical carbon dioxide as the primary mobile phase results in low viscosity and high diffusivity, enabling faster separations and higher efficiency. Furthermore, SFC is particularly well-suited for the separation of hydrophobic compounds like triglycerides.

This application note provides a comprehensive guide to developing and implementing an SFC method for the separation of this compound. The protocol is based on established methodologies for triglyceride analysis by SFC and is designed to be adaptable for various analytical and preparative needs.

Experimental Protocols

A detailed methodology for the SFC separation of this compound is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate organic solvent such as chloroform or a mixture of chloroform and methanol.

  • Sample Solution: For the analysis of this compound in oil samples, dissolve a known amount of the oil in the same solvent as the standard solution to a final concentration suitable for SFC analysis (e.g., 1-5 mg/mL).

  • Filtration: Filter the prepared solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

SFC Instrumentation and Conditions

The following table summarizes the recommended SFC parameters for the separation of this compound. These conditions are based on successful separations of structurally similar triglycerides.

ParameterRecommended SettingAlternative Options
Column Coupled C18 columns (e.g., 2 x 150 mm, 4.6 mm ID, 2.6 µm)Cyano (CN), Silica, Silver-loaded columns
Mobile Phase Isocratic: 88% CO2, 10.8% Acetonitrile, 1.2% MethanolGradient elution with varying modifier concentration
Flow Rate 1.8 mL/min1.5 - 2.5 mL/min
Column Temperature 17 °C25 - 40 °C
Back Pressure 10 MPa (100 bar)10 - 15 MPa
Injection Volume 1 µL0.5 - 5 µL
Detector Evaporative Light Scattering Detector (ELSD)Mass Spectrometer (MS), UV (at low wavelength, e.g., 210 nm)
ELSD Nebulizer Gas Nitrogen at 3 bar-
ELSD Drift Tube Temp. 40 °C35 - 50 °C

Data Presentation

The following table provides expected retention data for this compound and a structurally similar triglyceride, triolein, based on typical SFC separations. The retention time will vary depending on the exact SFC system and conditions used.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Elution Behavior
This compound C57H104O6885.43Elutes based on its equivalent carbon number and degree of unsaturation.
Triolein C57H104O6885.4Similar elution to this compound, with potential for separation based on the position of the double bond.

Mandatory Visualization

Logical Workflow for SFC Method Development

The following diagram illustrates a logical workflow for developing a robust SFC method for the separation of a new compound, such as this compound.

SFC_Method_Development SFC Method Development Workflow for this compound cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Final Method A Define Analytical Goal (Purity, Quantification) B Gather Physicochemical Data (Solubility, Structure) A->B C Initial Column & Modifier Screening (C18, CN, MeOH, ACN) B->C D Optimize Modifier Composition (Isocratic/Gradient) C->D Select best combination E Optimize Temperature & Pressure D->E F Fine-tune Flow Rate E->F G Assess Performance (Resolution, Peak Shape) F->G G->D Iterate if needed H Validate Method (Linearity, Precision, Accuracy) G->H If performance is acceptable I Finalized SFC Protocol H->I

Caption: Logical workflow for SFC method development.

Discussion

The presented SFC protocol provides a robust starting point for the separation of this compound. The choice of a C18 stationary phase is based on its successful application in separating triglycerides based on both carbon number and degree of unsaturation. The isocratic mobile phase composition is recommended to simplify the method and improve reproducibility, which is particularly advantageous for quantitative analysis.

For detection, an Evaporative Light Scattering Detector (ELSD) is a suitable choice for non-volatile analytes like triglycerides that lack a strong chromophore. Alternatively, a Mass Spectrometer (MS) can be coupled to the SFC system for enhanced sensitivity and structural elucidation.

The provided workflow for method development is a systematic approach to optimizing the separation of this compound. It begins with initial screening of columns and mobile phase modifiers, followed by fine-tuning of critical parameters such as temperature, pressure, and flow rate. Finally, the method should be validated to ensure its robustness and reliability for the intended application.

Conclusion

Supercritical Fluid Chromatography is a highly effective technique for the separation of this compound, offering significant advantages in terms of speed, efficiency, and reduced environmental impact. The detailed protocol and method development workflow provided in this application note will enable researchers, scientists, and drug development professionals to successfully implement SFC for the analysis and purification of this compound and other similar lipid molecules.

References

Synthesis of Tripetroselinin for Use as a Research Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripetroselinin is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of petroselinic acid (cis-6-octadecenoic acid). As a pure, well-characterized compound, synthetic this compound serves as an essential research standard in the fields of lipidomics, metabolic studies, and drug development. Its defined structure allows for accurate quantification and identification of this specific TAG in complex biological samples. This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound, as well as its application as a research standard.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValue
Chemical Formula C₅₇H₁₀₄O₆
Molecular Weight 885.43 g/mol [1]
CAS Number 3296-43-3[1]
Appearance White to off-white solid
IUPAC Name (9Z,9'Z,9''Z)-Propane-1,2,3-triyl tris(octadec-6-enoate)
Synonyms Glyceryl tripetroselinate, Petroselinic acid triglyceride[1]

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of glycerol with petroselinic acid. This protocol is designed to yield a high-purity product suitable for use as a research standard.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a common method for the synthesis of triacylglycerols via acid-catalyzed esterification.

Materials:

  • Glycerol (anhydrous)

  • Petroselinic acid (≥98% purity)

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Silica gel (for column chromatography, 230-400 mesh)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol (1.0 equivalent), petroselinic acid (3.3 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents). Add anhydrous toluene to the flask to facilitate the removal of water produced during the reaction.

  • Esterification: Heat the reaction mixture to reflux. The water generated will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification Protocol: Flash Column Chromatography

Purification of the crude product is critical to obtain research-grade this compound. Flash column chromatography is an effective method for this purpose.[2][3]

Procedure:

  • Column Preparation: Pack a glass column with silica gel in a slurry with hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate (e.g., 2%) and gradually increase the polarity to elute the this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a white to off-white solid. For obtaining high-purity material, a final recrystallization step from a suitable solvent like acetone may be performed.

Characterization of Synthetic this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the glycerol backbone protons and the aliphatic and olefinic protons of the three petroselinic acid chains.
¹³C NMR Resonances for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the carbons of the fatty acid chains, including the characteristic signals for the cis-double bonds.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ or [M+Na]⁺).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity when analyzed using a suitable column and mobile phase.

Application as a Research Standard in Lipidomics

This compound is a valuable standard for the qualitative and quantitative analysis of triacylglycerols in complex biological samples using mass spectrometry-based lipidomics.

Protocol: Use of this compound as an Internal Standard

In a typical lipidomics workflow, a known amount of a non-endogenous or isotopically labeled standard is added to a sample before extraction and analysis. This internal standard helps to correct for variations in sample preparation and instrument response. Synthetic this compound can be used as an internal standard for the quantification of other triacylglycerols, particularly those with similar chain lengths and degrees of unsaturation.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound of a known concentration in a suitable organic solvent (e.g., chloroform/methanol).

  • Sample Spiking: Add a precise volume of the this compound internal standard stock solution to the biological sample (e.g., plasma, cell lysate) before lipid extraction.

  • Lipid Extraction: Perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer extraction).

  • LC-MS/MS Analysis: Analyze the lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: The peak area of the this compound internal standard is used to normalize the peak areas of the endogenous triacylglycerols of interest, allowing for their accurate quantification.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Glycerol Glycerol Reaction Esterification (Reflux in Toluene) Glycerol->Reaction Petroselinic_Acid Petroselinic Acid Petroselinic_Acid->Reaction Catalyst p-TSA (catalyst) Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Elution & Evaporation Lipidomics_Workflow Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Internal_Standard This compound Internal Standard Internal_Standard->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

References

Application Notes & Protocols: In Vitro Enzymatic Hydrolysis of Tripetroselinin Using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vitro enzymatic hydrolysis of tripetroselinin using lipase. While specific literature on the lipase-catalyzed hydrolysis of this compound is limited, this protocol has been synthesized from established methods for the hydrolysis of structurally similar triglycerides. It includes detailed experimental procedures, recommendations for data analysis, and a template for data presentation. The provided workflows and reaction diagrams are intended to serve as a foundational methodology for researchers exploring the enzymatic modification of petroselinic acid-rich oils.

Introduction

This compound is a triglyceride composed of a glycerol backbone esterified with three molecules of petroselinic acid.[1][2] Petroselinic acid (18:1 cis-6) is a monounsaturated omega-12 fatty acid, a positional isomer of the more common oleic acid.[3][4] The enzymatic hydrolysis of this compound by lipase yields glycerol, as well as free petroselinic acid and its corresponding mono- and diacylglycerols. This process is of significant interest for the production of specialty chemicals, functional foods, and pharmaceutical ingredients.

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of ester bonds in triglycerides.[5] Their specificity and ability to function under mild conditions make them ideal biocatalysts for the targeted modification of fats and oils. This protocol outlines a general method for conducting the in vitro hydrolysis of this compound using a non-specific lipase and monitoring the reaction progress.

Reaction Scheme

The enzymatic hydrolysis of this compound by lipase proceeds in a stepwise manner, cleaving the ester linkages to release free fatty acids.

Caption: Stepwise hydrolysis of this compound by lipase.

Experimental Workflow

The overall experimental process involves substrate preparation, the enzymatic reaction, and subsequent analysis of the products.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing prep_substrate Substrate Preparation (this compound Emulsion) reaction Enzymatic Hydrolysis (Controlled Temperature & pH) prep_substrate->reaction prep_enzyme Enzyme Solution Preparation prep_enzyme->reaction monitoring Reaction Monitoring (e.g., Titration) reaction->monitoring sampling Time-course Sampling reaction->sampling data_proc Data Analysis & Quantification monitoring->data_proc analysis Product Analysis (GC/HPLC) sampling->analysis analysis->data_proc

Caption: Generalized workflow for this compound hydrolysis.

Materials and Reagents

  • Substrate: this compound (high purity)

  • Enzyme: Lipase (e.g., from Candida rugosa, Rhizomucor miehei, or porcine pancreas)

  • Buffer: 200 mM Tris-HCl buffer (pH 7.2 at 37°C)

  • Emulsifier: Gum arabic or bile salts (e.g., sodium taurocholate)

  • Titrant: 50 mM Sodium Hydroxide (NaOH), standardized

  • Indicator: Thymolphthalein solution

  • Stop Solution: 95% Ethanol

  • Solvents for Extraction & Analysis: Hexane, isopropanol, methanol (HPLC grade)

  • Deionized water

Experimental Protocols

Protocol 1: Hydrolysis Monitoring by Titration

This protocol measures the release of free fatty acids over time by titrating with a standardized base to maintain a constant pH.

  • Substrate Emulsion Preparation:

    • Prepare a 5% (w/v) solution of gum arabic in deionized water.

    • Create an emulsion by homogenizing 40 mL of this compound with 60 mL of the gum arabic solution.

    • For the reaction, mix 50 mL of this emulsion with 45 mL of Tris-HCl buffer (pH 7.2).

  • Enzyme Solution Preparation:

    • Immediately before use, prepare a lipase solution of a suitable concentration (e.g., 500-1000 units/mL) in cold deionized water. The optimal concentration should be determined empirically.

  • Hydrolysis Reaction:

    • Equilibrate 7.5 mL of the substrate emulsion to 37°C in a temperature-controlled reaction vessel with constant stirring.

    • Initiate the reaction by adding 1.0 mL of the lipase enzyme solution.

    • Start a timer immediately.

  • Titration:

    • Maintain the pH of the reaction mixture at 7.2 by titrating with 50 mM NaOH.

    • Record the volume of NaOH added at regular time intervals (e.g., every 5 minutes for 60 minutes).

    • A blank reaction should be run without the enzyme solution to account for any auto-hydrolysis.

  • Calculation of Lipase Activity:

    • One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

    • Calculate the rate of hydrolysis from the linear portion of the curve of NaOH volume versus time.

Protocol 2: Product Analysis by Gas Chromatography (GC)

This protocol is for the quantification of petroselinic acid released during the hydrolysis.

  • Reaction and Sampling:

    • Set up the hydrolysis reaction as described in Protocol 1 (steps 1-3).

    • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture (e.g., 1 mL) and immediately add it to a tube containing a stop solution (e.g., 2 mL of 95% ethanol) to inactivate the lipase.

  • Lipid Extraction:

    • Extract the lipids from the quenched sample using a suitable solvent system, such as a mixture of hexane and isopropanol.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • The extracted fatty acids must be converted to their more volatile methyl esters before GC analysis. This is typically achieved by transesterification using a reagent like methanolic HCl or BF3-methanol.

  • GC Analysis:

    • Inject the prepared FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for FAME separation).

    • Identify and quantify the petroselinic acid methyl ester peak by comparing its retention time and peak area to those of a known standard.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Titration Data for this compound Hydrolysis

Time (minutes) Volume of 50 mM NaOH (mL) Cumulative Fatty Acid Released (µmol)
0 0.00 0.0
5 0.25 12.5
10 0.52 26.0
15 0.78 39.0
30 1.45 72.5
60 2.50 125.0

Note: This table contains representative data. Actual results will vary based on experimental conditions.

Table 2: Product Distribution Over Time Determined by GC/HPLC

Time (minutes) This compound (%) Dipetroselinoyl-glycerol (%) Monopetroselinoyl-glycerol (%) Free Petroselinic Acid (%)
0 100 0 0 0
15 85 10 3 2
30 68 18 8 6
60 40 25 15 20
120 15 20 25 40

Note: This table presents a hypothetical product distribution. An internal standard should be used for accurate quantification.

Troubleshooting

  • Low or No Activity:

    • Check the pH and temperature of the reaction.

    • Ensure the enzyme has not been denatured; prepare fresh enzyme solutions.

    • Verify the quality of the substrate emulsion; poor emulsification can limit the reaction rate.

  • High Blank Values:

    • This may indicate auto-hydrolysis of the substrate at the reaction pH and temperature.

    • Ensure the purity of the this compound.

  • Poor Reproducibility:

    • Standardize the preparation of the substrate emulsion.

    • Ensure accurate and consistent pipetting of the enzyme solution.

    • Maintain constant stirring speed and temperature throughout the experiment.

Conclusion

This document provides a foundational set of protocols for the in vitro enzymatic hydrolysis of this compound. Researchers should optimize the reaction conditions, such as enzyme concentration, pH, and temperature, for their specific lipase and experimental goals. The analytical methods described can be adapted to provide detailed insights into the reaction kinetics and product distribution.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Tripetroselinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripetroselinin is a triacylglycerol containing petroselinic acid at the sn-1, sn-2, and sn-3 positions.[1][2][3] As a natural product, its potential biological activities, including cytotoxic effects, are of significant interest to the drug discovery and development community. The assessment of cytotoxicity is a critical first step in evaluating the therapeutic potential of novel compounds.[4][5] This document provides detailed protocols for assessing the cytotoxicity of this compound in vitro, focusing on determining its dose-dependent effects on cell viability and elucidating the potential mechanism of action, with a focus on apoptosis. The following protocols describe the use of the MTT assay for an initial screen of cytotoxic activity and a Caspase-Glo® 3/7 assay to investigate the induction of apoptosis.

Data Presentation: Summary of Expected Quantitative Data

The following tables present a hypothetical but representative summary of quantitative data that could be obtained from the described experiments. These tables are designed for the clear and concise presentation of results, allowing for easy comparison of the cytotoxic effects of this compound across different cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4875.3 ± 5.2
A549Lung Carcinoma4892.1 ± 7.8
HeLaCervical Cancer4868.5 ± 4.9
HepG2Hepatocellular Carcinoma48110.2 ± 9.3

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change)
Vehicle Control-1.0 ± 0.1
This compound502.5 ± 0.3
This compound75 (IC50)4.8 ± 0.5
This compound1006.2 ± 0.7
Staurosporine (Positive Control)18.5 ± 0.9

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the determination of cell viability upon exposure to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Protocol 2: Assessment of Apoptosis using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. An increase in caspase 3/7 activity is a hallmark of apoptosis.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (Promega or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium in a white-walled 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂.

    • Treat the cells with various concentrations of this compound (e.g., 50, 75, 100 µM) and a positive control for apoptosis (e.g., staurosporine, 1 µM) for 24 hours. Include a vehicle control.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Gently mix the contents of the wells by shaking the plate at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity relative to the vehicle control.

      • Fold Change = (Luminescence of treated cells) / (Luminescence of control cells)

    • Present the data as a bar graph showing the fold change in caspase-3/7 activity for each treatment condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_primary_screen Primary Cytotoxicity Screen cluster_secondary_screen Mechanism of Action (Apoptosis) cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding_mtt Cell Seeding (96-well plate) cell_culture->cell_seeding_mtt cell_seeding_caspase Cell Seeding (white-walled 96-well plate) cell_culture->cell_seeding_caspase tripetroselinin_prep This compound Stock Solution treatment_mtt Treatment with This compound tripetroselinin_prep->treatment_mtt treatment_caspase Treatment with This compound (at IC50) tripetroselinin_prep->treatment_caspase cell_seeding_mtt->treatment_mtt mtt_assay MTT Assay treatment_mtt->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination ic50_determination->treatment_caspase Inform concentration for secondary assay cell_seeding_caspase->treatment_caspase caspase_assay Caspase-Glo® 3/7 Assay treatment_caspase->caspase_assay apoptosis_quantification Quantification of Apoptosis caspase_assay->apoptosis_quantification

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway cluster_cell Cancer Cell This compound This compound bax Bax This compound->bax Upregulates bcl2 Bcl-2 This compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Pro-caspase-9 caspase9->apoptosome active_caspase37 Active Caspase-3/7 apoptosome->active_caspase37 Activates caspase37 Pro-caspase-3/7 caspase37->active_caspase37 apoptosis Apoptosis active_caspase37->apoptosis Executes

Caption: Potential intrinsic apoptosis pathway modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Tripetroselinin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low aqueous solubility of Tripetroselinin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a triacylglycerol (triglyceride) composed of a glycerol backbone esterified with three molecules of petroselinic acid. Its chemical structure (C57H104O6) and high molecular weight (885.4 g/mol ) contribute to its highly lipophilic nature and consequently, extremely low water solubility, which is predicted to be around 6.1 x 10-6 g/L. This poor aqueous solubility can significantly hinder its handling in experimental settings and limit its bioavailability in preclinical and clinical studies, making it a critical challenge to address for researchers.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

The main approaches to enhance the aqueous solubility of highly lipophilic compounds like this compound fall into three main categories:

  • Co-solvency: Utilizing water-miscible organic solvents to increase the solubility of the compound.

  • Formulation as an emulsion or nanoemulsion: Dispersing this compound as fine droplets in an aqueous medium using surfactants and co-surfactants.

  • Cyclodextrin complexation: Encapsulating the non-polar this compound molecule within the hydrophobic cavity of a cyclodextrin molecule.

Q3: Are there any known biological activities of this compound?

Direct biological activities of this compound are not extensively documented. However, it is known to be a source of petroselinic acid, its constituent fatty acid. Petroselinic acid has been shown to possess biological activity, including the suppression of cytosolic-nucleic-acid-mediated type I interferon signaling.[1] It is likely that the biological effects of this compound are primarily mediated through its in vivo hydrolysis and the subsequent release of petroselinic acid.

Troubleshooting Guides

Issue: this compound precipitates when I try to dissolve it in my aqueous buffer.

Solution: This is expected due to its low water solubility. Consider the following troubleshooting steps:

  • Co-solvent Approach:

    • Initial Test: Attempt to dissolve a small amount of this compound in a water-miscible organic solvent such as ethanol, methanol, or propylene glycol before adding it to your aqueous buffer.

    • Optimization: If the initial test is successful, you can create a stock solution in the organic solvent and then dilute it into your final aqueous medium. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system. Refer to the quantitative data in Table 1 for guidance on the solubility of similar triglycerides in aqueous ethanol solutions.

  • Emulsification:

    • Surfactant Screening: Select a biocompatible surfactant (e.g., Tween 80, Polysorbate 80) and a co-surfactant (e.g., propylene glycol, ethanol). Prepare a simple oil-in-water emulsion by mixing this compound with the surfactant and then gradually adding the aqueous phase while vigorously vortexing or sonicating.

    • Nanoemulsion Formulation: For a more stable and uniform dispersion, follow the detailed protocol for preparing a nanoemulsion (see Experimental Protocols section). This will likely require high-energy methods like high-pressure homogenization or ultrasonication.

Issue: My this compound formulation is not stable and phase separation occurs over time.

Solution: This indicates that the formulation is not thermodynamically stable.

  • For Emulsions:

    • Optimize Surfactant Concentration: The concentration of the surfactant is critical. Too little will not adequately stabilize the oil droplets, while too much can lead to micelle formation and potential toxicity. Constructing a ternary phase diagram can help identify the optimal ratios of oil, surfactant, and water for a stable formulation.

    • Add a Co-surfactant: A co-surfactant can improve the flexibility of the surfactant film at the oil-water interface, leading to a more stable emulsion.

    • Reduce Droplet Size: Smaller droplet sizes (as in nanoemulsions) are generally more stable against creaming or sedimentation. Consider using high-energy emulsification methods.

  • For Co-solvent Systems:

    • Determine the Miscibility Limit: You may have exceeded the solubility limit of this compound in the co-solvent/water mixture. You can determine this limit by preparing a series of concentrations and observing for precipitation.

    • Consider a Different Co-solvent: The choice of co-solvent can significantly impact solubility. Refer to scientific literature for co-solvents that have been successfully used for triglycerides.

Issue: I am concerned about the potential toxicity of the excipients used to solubilize this compound.

Solution: This is a valid concern, especially for in vivo studies.

  • Biocompatible Excipients: Prioritize the use of excipients with a good safety profile and regulatory acceptance, such as medium-chain triglycerides, polysorbates, and propylene glycol.

  • Minimize Excipient Concentration: Use the lowest effective concentration of surfactants and co-solvents to achieve the desired solubility. Ternary phase diagrams can be instrumental in identifying formulations with the minimum required amount of surfactant.

  • Cyclodextrin Complexation: This method can be an excellent alternative as cyclodextrins are generally considered safe and can enhance solubility without the need for organic solvents or high concentrations of surfactants.

Data Presentation

Table 1: Solubility of Various Triglycerides in Aqueous Ethanol Solutions

TriglycerideEthanol Concentration (wt%)Temperature (°C)Solubility ( g/100g solvent)
Trilaurin9025~0.1
Trilaurin95.425~0.5
Trilaurin10025~2.0
Trimyristin95.430~0.1
Trimyristin10030~0.8
Tripalmitin10040~0.2
Triolein9020~0.8
Triolein95.420~2.5
Triolein10020~10.0

Note: Data is adapted from literature on the solubility of triglycerides in ethanol and serves as a reference for formulating this compound. Actual solubility of this compound may vary.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion using High-Pressure Homogenization

This protocol describes a high-energy method to produce a stable oil-in-water nanoemulsion of this compound.

Materials:

  • This compound (Oil Phase)

  • Medium-Chain Triglyceride (MCT) oil (optional, as a carrier)

  • Polysorbate 80 (Surfactant)

  • Propylene Glycol (Co-surfactant)

  • Purified Water (Aqueous Phase)

  • High-Pressure Homogenizer

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the desired amount of this compound. If using a carrier, dissolve the this compound in MCT oil.

    • Gently heat the oil phase to 40-50°C to ensure the this compound is fully liquid and homogenous.

  • Preparation of the Aqueous Phase:

    • In a separate vessel, accurately weigh the purified water.

    • Add the Polysorbate 80 and propylene glycol to the water.

    • Stir the mixture until a clear, homogeneous solution is formed. Heat gently if necessary.

  • Formation of the Coarse Emulsion:

    • While stirring the aqueous phase, slowly add the oil phase.

    • Continue stirring for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through the high-pressure homogenizer.

    • The optimal pressure and number of passes will need to be determined empirically for your specific formulation, but a starting point is typically 15,000-20,000 psi for 3-5 passes.

    • Ensure the temperature is controlled during homogenization to prevent degradation of the components.

  • Characterization:

    • The final product should be a translucent or milky-white liquid.

    • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Visually inspect for any signs of phase separation or precipitation over time to assess stability.

Protocol 2: Cyclodextrin Complexation of this compound using Co-precipitation

This protocol describes a method to prepare an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Purified Water

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Dissolution of Components:

    • Dissolve a known amount of this compound in a minimal amount of ethanol.

    • In a separate beaker, dissolve a molar excess (e.g., 1:2 or 1:3 ratio of this compound to HP-β-CD) of HP-β-CD in purified water.

  • Complex Formation:

    • Slowly add the ethanolic solution of this compound to the aqueous solution of HP-β-CD while stirring continuously.

    • Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Solvent Removal:

    • Remove the ethanol from the mixture using a rotary evaporator under reduced pressure.

  • Lyophilization:

    • Freeze the resulting aqueous solution at -80°C.

    • Lyophilize the frozen sample using a freeze-dryer to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the apparent solubility of the complex in water by preparing a saturated solution and quantifying the concentration of this compound.

Mandatory Visualizations

experimental_workflow_nanoemulsion cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification This compound This compound heat_oil Heat to 40-50°C This compound->heat_oil mct_oil MCT Oil (optional) mct_oil->heat_oil pre_emulsion Coarse Emulsion heat_oil->pre_emulsion Slowly add to aqueous phase water Purified Water mix_aqueous Stir to dissolve water->mix_aqueous surfactant Polysorbate 80 surfactant->mix_aqueous co_surfactant Propylene Glycol co_surfactant->mix_aqueous mix_aqueous->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph nanoemulsion Nanoemulsion hph->nanoemulsion experimental_workflow_cyclodextrin cluster_dissolution Dissolution cluster_complexation Complexation This compound This compound mix Mix and Stir (24-48h) This compound->mix ethanol Ethanol ethanol->mix hp_beta_cd HP-β-CD hp_beta_cd->mix water Water water->mix rotovap Rotary Evaporation mix->rotovap Remove ethanol freeze_dry Lyophilization rotovap->freeze_dry Aqueous solution complex_powder Inclusion Complex (Powder) freeze_dry->complex_powder signaling_pathway cluster_hydrolysis In Vivo Hydrolysis cluster_pathway Type I Interferon Signaling This compound This compound petroselinic_acid Petroselinic Acid This compound->petroselinic_acid Lipases cgas_rigi cGAS / RIG-I (Cytosolic Nucleic Acid Sensors) petroselinic_acid->cgas_rigi Potential Binding tbk1 TBK1 petroselinic_acid->tbk1 Inhibition of Phosphorylation irf3 IRF3 petroselinic_acid->irf3 Inhibition of Phosphorylation cgas_rigi->tbk1 Activation tbk1->irf3 Phosphorylation type_i_ifn Type I Interferon (IFN-α/β) irf3->type_i_ifn Gene Transcription

References

Overcoming peak tailing in HPLC analysis of Tripetroselinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tripetroselinin, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common issue in HPLC that can compromise resolution, accuracy, and reproducibility. This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G cluster_column Column-Related Solutions cluster_mobile_phase Mobile Phase Solutions cluster_sample Sample-Related Solutions cluster_system System-Related Solutions start Peak Tailing Observed check_column 1. Check Column Health start->check_column check_mobile_phase 2. Evaluate Mobile Phase check_column->check_mobile_phase Column OK col_sol1 Flush or Replace Column check_column->col_sol1 Contamination/Void Suspected col_sol2 Use End-capped Column check_column->col_sol2 Silanol Interaction Suspected check_sample 3. Assess Sample & Injection check_mobile_phase->check_sample Mobile Phase OK mp_sol1 Adjust pH (if applicable) check_mobile_phase->mp_sol1 Ionizable Impurities Suspected mp_sol2 Optimize Organic Modifier check_mobile_phase->mp_sol2 Poor Peak Shape Persists check_system 4. Inspect HPLC System check_sample->check_system Sample OK sample_sol1 Reduce Sample Concentration check_sample->sample_sol1 Overload Suspected sample_sol2 Match Injection Solvent check_sample->sample_sol2 Solvent Mismatch Suspected solution Symmetrical Peak check_system->solution System OK sys_sol1 Minimize Extra-Column Volume check_system->sys_sol1 Broad Peaks Observed sys_sol2 Check for Leaks/Blockages check_system->sys_sol2 Pressure Fluctuations col_sol1->solution col_sol2->solution mp_sol1->solution mp_sol2->solution sample_sol1->solution sample_sol2->solution sys_sol1->solution sys_sol2->solution

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

A1: Peak tailing for a neutral compound like this compound, a triglyceride, in reversed-phase HPLC is often due to one or more of the following factors:

  • Secondary Interactions with the Stationary Phase : Even on a C18 column, residual silanol groups on the silica backbone can interact with the slightly polar glycerol backbone or carbonyl groups of this compound, causing tailing.[1][2]

  • Column Overload : Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.[3]

  • Column Contamination or Degradation : Accumulation of contaminants on the column frit or stationary phase, or the formation of a void at the column inlet, can disrupt the sample path and cause tailing.

  • Inappropriate Injection Solvent : Using a solvent that is much stronger (less polar) than the initial mobile phase can cause poor peak shape. For reversed-phase analysis of triglycerides, hexane should be avoided as an injection solvent.[4]

  • Extra-Column Volume : Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[5]

Q2: How can I minimize secondary silanol interactions for this compound analysis?

A2: While this compound is not a basic compound, which is typically more susceptible to strong silanol interactions, minimizing any secondary polar interactions can improve peak shape. Consider the following:

  • Use an End-capped Column : Modern, high-purity silica columns that are well end-capped have fewer free silanol groups, reducing the potential for secondary interactions.

  • Mobile Phase Modifiers : While less common for neutral triglycerides, the addition of a small amount of a competitive agent to the mobile phase can sometimes help. However, this is generally not the primary approach for triglycerides.

  • Lower pH (for ionizable co-eluents) : If tailing is caused by basic impurities in the sample, operating at a lower mobile phase pH (around 3-4) can protonate these impurities and reduce their interaction with silanols. Note that standard silica-based columns have limited stability at very low pH.

Q3: What is a suitable starting HPLC method for this compound analysis?

A3: A typical starting point for triglyceride analysis, including this compound, is reversed-phase HPLC. Below is a recommended starting protocol.

Experimental Protocol: Reversed-Phase HPLC of this compound
ParameterRecommendation
Column C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B Acetone or Dichloromethane/Acetonitrile mixture
Gradient Start with a high percentage of Acetonitrile and gradually increase the percentage of the stronger eluting solvent (e.g., Acetone). A shallow gradient is often necessary to separate complex triglyceride mixtures.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 - 40 °C (maintaining a stable temperature is crucial)
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) are ideal as triglycerides lack a strong chromophore for UV detection.
Injection Volume 5 - 20 µL
Sample Preparation Dissolve this compound in the initial mobile phase composition or a compatible solvent like isopropanol. Avoid using hexane.

Q4: My peak for this compound is still tailing after optimizing the mobile phase. What should I check next?

A4: If mobile phase optimization does not resolve the issue, consider the following troubleshooting steps in the order presented in the table below.

Troubleshooting Summary for Persistent Peak Tailing
Potential CauseDiagnostic CheckRecommended Solution
Column Overload Dilute the sample by a factor of 5 and 10 and re-inject.If peak shape improves, reduce the sample concentration or injection volume.
Column Contamination Disconnect the column, reverse it, and flush with a strong solvent (e.g., isopropanol or acetone).If flushing improves performance, implement a column wash step after each analytical run. Consider using a guard column.
Column Void Visually inspect the column inlet for a void. A sudden drop in backpressure is also an indicator.Replace the column.
Extra-Column Effects Inspect the tubing between the injector, column, and detector.Use shorter, narrower internal diameter tubing (e.g., 0.005" ID PEEK tubing). Ensure all fittings are properly connected.
Sample Solvent Mismatch Compare the composition of your injection solvent to the initial mobile phase.Prepare your sample in the initial mobile phase whenever possible.

Q5: Could the structure of this compound itself contribute to peak tailing?

A5: this compound is a large, non-polar molecule. While its structure doesn't have highly interactive functional groups like amines that are common culprits for severe peak tailing, its size and the presence of ester groups can lead to some level of interaction with the stationary phase. The key is to ensure that the primary retention mechanism is hydrophobic interaction with the C18 chains. Any secondary interactions with the silica surface will likely lead to peak asymmetry. Therefore, using a high-quality, well-deactivated (end-capped) column is crucial for obtaining symmetrical peaks for triglycerides like this compound.

Logical Relationship of Tailing Causes

The following diagram illustrates the relationship between primary causes and their contribution to peak tailing.

G cluster_chemical Chemical Factors cluster_physical Physical/System Factors Tailing Peak Tailing Silanol Secondary Silanol Interactions Silanol->Tailing Overload Column Overload Overload->Tailing Solvent Solvent Mismatch Solvent->Tailing Contamination Column Contamination/ Void Contamination->Tailing ExtraColumn Extra-Column Volume ExtraColumn->Tailing

Caption: Factors contributing to HPLC peak tailing.

References

Technical Support Center: Optimizing Mobile Phase for Tripetroselinin Separation in Reversed-Phase LC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Tripetroselinin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the separation of this compound using reversed-phase liquid chromatography (RP-LC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound separation on a C18 column?

A1: For the separation of triglycerides like this compound on a C18 column, a mobile phase consisting of acetonitrile (ACN) as the main component is a practical starting point.[1] To enhance elution and optimize selectivity, a modifier solvent is typically required. Common binary or ternary mixtures include acetonitrile with acetone, isopropanol, or tetrahydrofuran (THF).[2][3] A good initial isocratic condition to try is a mixture of acetone and acetonitrile (e.g., 60:40 v/v). For complex samples, a gradient elution is often necessary.[4]

Q2: Why am I observing poor resolution between this compound and other lipid species?

A2: Poor resolution is a common issue in triglyceride analysis. Several factors related to the mobile phase can be the cause:

  • Inappropriate Solvent Strength: The mobile phase may be too strong (eluting compounds too quickly) or too weak (causing excessive retention and band broadening). Adjusting the ratio of the strong organic modifier (e.g., acetone, THF) to acetonitrile can significantly impact resolution.

  • Lack of Selectivity: The chosen solvent system may not provide enough selectivity for the analytes. Trying a different organic modifier can alter the separation selectivity. For example, if an acetonitrile/acetone mixture is not effective, switching to an acetonitrile/isopropanol or acetonitrile/THF mixture might provide the necessary resolution.

  • Isocratic vs. Gradient Elution: For samples containing a complex mixture of lipids with a wide range of polarities, isocratic elution may not be sufficient. A gradient elution, where the mobile phase composition is changed over time, is often required to resolve both early and late-eluting peaks effectively.

Q3: My this compound peak is tailing. What are the likely causes and solutions?

A3: Peak tailing for a neutral compound like this compound in RP-LC is often due to issues other than mobile phase pH. Potential causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites (e.g., free silanols) on the silica backbone of the stationary phase. Using a high-quality, end-capped C18 column can minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) may resolve the issue.

Q4: I am seeing split or broadened peaks for this compound. How can I fix this?

A4: Peak splitting or broadening is frequently caused by a mismatch between the injection solvent and the mobile phase.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger or weaker than the mobile phase, it can cause poor peak shape. For instance, using hexane as an injection solvent in RP-LC is strongly discouraged as it competes with the stationary phase and can cause severe peak distortion.

  • Solution: The ideal injection solvent is the mobile phase itself. If this compound has poor solubility in the initial mobile phase, dissolve it in a slightly stronger, compatible solvent like dichloromethane or the organic modifier component of the mobile phase (e.g., acetone). Ensure the injection volume is kept small to minimize these effects.

Troubleshooting Guide: Common Mobile Phase Issues

This section provides a systematic approach to troubleshooting common problems encountered during the mobile phase optimization for this compound analysis.

Problem: Poor Peak Resolution

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// Edges Start -> CheckGradient; CheckGradient -> Isocratic [label="Isocratic"]; CheckGradient -> Gradient [label="Gradient"]; Isocratic -> AdjustRatio; AdjustRatio -> SwitchModifier [label="Still Poor"]; Isocratic -> ImplementGradient [label="Complex Sample"]; Gradient -> OptimizeGradient; SwitchModifier -> CheckTemp; OptimizeGradient -> CheckTemp; ImplementGradient -> CheckTemp; CheckTemp -> End [label="Success"]; AdjustRatio -> End [label="Success"]; } } Caption: Troubleshooting flowchart for poor peak resolution.

Data Presentation: Mobile Phase Composition Effects

The choice of organic modifier in the mobile phase can significantly alter the selectivity of the separation. The following table summarizes common solvent systems used for triglyceride analysis.

Mobile Phase SystemPrimary ComponentsTypical ApplicationReference
System 1Acetonitrile / AcetoneGeneral purpose for vegetable oils, good starting point.
System 2Acetonitrile / Tetrahydrofuran (THF) / WaterSuitable for use with octylsilane bonded phases.
System 3Acetonitrile / Methylene ChlorideEffective for a variety of triglycerides with good solubility.
System 4Acetonitrile / 2-PropanolCan provide different selectivity for positional isomers.

Experimental Protocols

Protocol 1: General RP-LC Method Development for this compound

This protocol outlines a systematic approach to developing a robust RP-LC method for the analysis of this compound.

1. Column and Hardware:

  • Column: C18 (ODS) reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Octadecylsilane stationary phases with smaller particle sizes (3–4 µm) often provide the best separations.

  • Detector: Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended for non-UV-absorbing triglycerides.

  • Column Temperature: Maintain a constant temperature, typically starting at 30°C.

2. Mobile Phase Preparation:

  • Use HPLC-grade solvents.

  • Mobile Phase A: Acetonitrile (ACN)

  • Mobile Phase B: Acetone (or another suitable modifier like THF or 2-Propanol)

  • Filter and degas all mobile phases before use to prevent baseline issues and pump blockages.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample extract.

  • Injection Solvent: Initially, use the starting mobile phase composition (e.g., 60:40 Acetone:Acetonitrile). If solubility is an issue, use 100% acetone or dichloromethane. Avoid using hexane.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Initial Conditions: Start with an isocratic elution of 60% B (Acetone) and 40% A (ACN).

  • Injection Volume: 5 - 20 µL.

5. Optimization Workflow:

// Nodes Start [label="Start: Initial Isocratic Run\n(e.g., ACN/Acetone 40:60)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Eval1 [label="Evaluate Peak Shape\n& Retention Time", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AdjustSolvent [label="Adjust Solvent Ratio\n(for k' between 2-10)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Eval2 [label="Evaluate Resolution", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PoorShape [label="Peak Shape Poor?\n(Split/Tailing)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckInjector [label="Check Injection Solvent\n& Volume", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeModifier [label="Change Modifier\n(e.g., Acetone -> THF)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImplementGradient [label="Implement Gradient Elution\nfor Complex Samples", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeParams [label="Fine-tune:\n- Temperature\n- Flow Rate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Method Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Eval1; Eval1 -> AdjustSolvent [label="k' out of range"]; Eval1 -> Eval2 [label="k' acceptable"]; AdjustSolvent -> Eval2; Eval2 -> PoorShape [label="Resolution OK"]; Eval2 -> ChangeModifier [label="Resolution Poor"]; Eval2 -> ImplementGradient [label="Multiple Peaks"]; PoorShape -> CheckInjector [label="Yes"]; PoorShape -> OptimizeParams [label="No"]; CheckInjector -> OptimizeParams; ChangeModifier -> Eval2; ImplementGradient -> OptimizeParams; OptimizeParams -> End; } } Caption: Workflow for RP-LC mobile phase optimization.

References

Technical Support Center: Minimizing Tripetroselinin Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Tripetroselinin during sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to this compound degradation?

A1: this compound, as a lipid-based molecule, is susceptible to degradation through several mechanisms. The primary factors include:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products. This process is often accelerated by the presence of metal ions, light, and elevated temperatures.[1][2]

  • Hydrolysis: The ester bonds in the triacylglycerol structure of this compound can be cleaved by water, a reaction catalyzed by acids, bases, or lipolytic enzymes (lipases). This results in the formation of free fatty acids and glycerol.[1][2]

  • Thermal Degradation: High temperatures can accelerate both oxidation and hydrolysis, as well as cause other undesirable chemical changes in the molecule.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative degradation reactions.

  • Enzymatic Degradation: Contamination of samples with lipases, either endogenous to the sample source or from microbial contamination, can rapidly hydrolyze this compound.

Q2: What are the initial signs of this compound degradation in my sample?

A2: Visual and analytical indicators of degradation can include:

  • Changes in color or odor: Oxidative degradation can produce volatile compounds with rancid smells.

  • Precipitate formation: The products of degradation may be less soluble in the sample matrix.

  • Changes in pH: The release of free fatty acids from hydrolysis will lower the pH of the sample.

  • Inconsistent analytical results: Degradation will lead to variability in the quantification of this compound and the appearance of unexpected peaks in chromatographic analyses.

Q3: How should I properly store my this compound samples to ensure stability?

A3: Proper storage is critical for minimizing degradation. General recommendations include:

  • Temperature: Store samples at low temperatures, typically -20°C or -80°C, to slow down chemical and enzymatic reactions.

  • Atmosphere: To prevent oxidation, store samples under an inert atmosphere, such as nitrogen or argon.

  • Light: Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.

  • Moisture: Ensure that storage containers are tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and preparation of this compound samples.

Problem Potential Cause Recommended Solution
Low recovery of this compound after extraction. Incomplete extraction from the sample matrix.Optimize the extraction solvent system. A common method for lipids is a chloroform:methanol mixture. Ensure thorough homogenization of the sample.
Degradation during extraction.Perform the extraction at a low temperature (e.g., on ice). Add antioxidants (e.g., BHT, BHA) to the extraction solvent to prevent oxidation. Use solvents with low water content to minimize hydrolysis.
Appearance of extra peaks in HPLC/GC analysis. Oxidative or hydrolytic degradation products.Prepare samples fresh and analyze them immediately. If storage is necessary, follow the recommended storage conditions (low temperature, inert atmosphere, protection from light). Consider adding an antioxidant to the sample solvent.
Contamination from labware or solvents.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to identify any contaminant peaks.
High variability in quantitative results between replicates. Inconsistent sample handling and preparation.Standardize the entire sample preparation workflow. Ensure accurate and consistent pipetting, timing of incubation steps, and temperature control.
Ongoing degradation in prepared samples.Analyze samples as quickly as possible after preparation. If a batch of samples is being prepared for an autosampler, keep the samples cooled in the autosampler tray if possible.
Decrease in this compound concentration over a short period in solution. Hydrolysis due to water in the solvent.Use anhydrous solvents and store them properly to prevent water absorption.
Photodegradation from ambient light.Work in a dimly lit area or use amber vials during sample preparation and analysis.

Experimental Protocols

Protocol 1: General Extraction of this compound from a Biological Matrix

This protocol outlines a general method for extracting this compound, which should be optimized based on the specific sample matrix.

  • Homogenization: Homogenize the sample (e.g., tissue, cell pellet) in a cold solvent mixture of chloroform:methanol (2:1, v/v). Perform this step on ice to minimize enzymatic activity.

  • Phase Separation: Add water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.

  • Centrifugation: Centrifuge the sample to facilitate the separation of the organic and aqueous layers.

  • Collection: Carefully collect the lower organic phase, which contains the lipids including this compound.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the intended downstream analysis (e.g., isopropanol for HPLC).

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of this compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and isopropanol.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Standard Curve: Prepare a standard curve using purified this compound of known concentrations.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

cluster_workflow Experimental Workflow for this compound Analysis Sample Sample Collection (e.g., Biological Tissue) Homogenization Homogenization (on ice, with antioxidant) Sample->Homogenization Extraction Lipid Extraction (Chloroform:Methanol) Homogenization->Extraction Drying Solvent Evaporation (under Nitrogen) Extraction->Drying Reconstitution Reconstitution in Analysis Solvent Drying->Reconstitution Analysis HPLC or GC/MS Analysis Reconstitution->Analysis

Caption: A generalized experimental workflow for the extraction and analysis of this compound.

cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, heat, metal ions Hydrolysis Hydrolysis This compound->Hydrolysis H2O, enzymes, acid/base Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Free_Fatty_Acids Free Fatty Acids + Glycerol Hydrolysis->Free_Fatty_Acids Secondary_Products Secondary Oxidation Products Hydroperoxides->Secondary_Products

Caption: Major degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Low Recovery of Tripetroselinin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of Tripetroselinin. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to identify and resolve common challenges encountered during the extraction process, thereby improving the recovery and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is a triacylglycerol (TAG) where the glycerol backbone is esterified with three molecules of petroselinic acid.[1][2] Petroselinic acid is a monounsaturated fatty acid that is an isomer of oleic acid.[1][2] this compound is of significant interest in research and development due to the biological activities associated with petroselinic acid, which include potential anti-inflammatory, antibacterial, and antifungal properties.[1] Efficient recovery of high-purity this compound is crucial for accurate downstream analysis and for the development of potential therapeutic agents.

Q2: Which plant families are rich sources of this compound?

This compound is predominantly found in the seeds of plants belonging to the Apiaceae (or Umbelliferae) family. Common sources include coriander (Coriandrum sativum), parsley (Petroselinum crispum), fennel (Foeniculum vulgare), anise (Pimpinella anisum), and dill (Anethum graveolens). The concentration of petroselinic acid, and by extension this compound, can vary significantly depending on the plant species, growing conditions, and seed maturity.

Q3: What are the common methods for extracting this compound?

Commonly employed methods for the extraction of triacylglycerols like this compound from plant materials include:

  • Soxhlet Extraction: A classical method involving continuous extraction with a solvent.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide, as the extraction solvent.

  • Maceration: A simple soaking technique with an appropriate solvent.

The choice of method can significantly impact the recovery, purity, and degradation of this compound.

Troubleshooting Guide: Low this compound Recovery

Low recovery of this compound can be attributed to several factors throughout the extraction and analysis workflow. This guide addresses specific issues in a question-and-answer format to help you pinpoint and resolve the problem.

Sample Preparation

Q4: Could the initial preparation of my plant material be affecting the extraction yield?

Yes, improper sample preparation is a common cause of low recovery.

  • Issue: Inadequate Grinding. If the plant material, such as seeds, is not ground to a sufficiently small and uniform particle size, the solvent may not be able to effectively penetrate the plant tissue to extract the lipids.

  • Troubleshooting:

    • Ensure the plant material is finely and homogeneously ground.

    • For tough seeds, cryogenic grinding using liquid nitrogen can prevent overheating and degradation of the sample while achieving a fine powder.

    • Sieving the ground material to a uniform particle size can improve the consistency of extraction.

  • Issue: High Moisture Content. Excess water in the plant material can hinder the penetration of non-polar solvents and may promote the growth of microorganisms that can degrade the oil if storage is prolonged.

  • Troubleshooting:

    • Dry the plant material to an appropriate moisture level (typically below 10%) before extraction. Common methods include air drying, oven drying at a low temperature (e.g., 40-60°C) to prevent thermal degradation, or freeze-drying.

Extraction Parameters

Q5: I am using Soxhlet extraction, but my yield is low. What could be the problem?

  • Issue: Inappropriate Solvent Choice. The polarity of the solvent is critical for efficiently extracting triacylglycerols, which are non-polar.

  • Troubleshooting:

    • Use non-polar solvents like n-hexane or petroleum ether, which are effective for extracting TAGs.

    • A mixture of solvents, such as chloroform/methanol (2:1, v/v), can also be used to disrupt cell membranes and efficiently extract lipids.

  • Issue: Insufficient Extraction Time. The extraction may not be running long enough to allow for the complete removal of the lipids from the plant matrix.

  • Troubleshooting:

    • Increase the extraction time. A typical Soxhlet extraction for lipids can run for 6-8 hours or longer.

  • Issue: Low Extraction Temperature. The temperature of the solvent in the extraction thimble might be too low to effectively solubilize the this compound.

  • Troubleshooting:

    • Ensure the heating mantle is set to a temperature that allows the solvent to boil vigorously and cycle through the apparatus continuously.

Q6: My Ultrasound-Assisted Extraction (UAE) is not giving the expected recovery. What should I check?

  • Issue: Suboptimal Ultrasonic Power and Frequency. The ultrasonic power and frequency may not be sufficient to cause effective cavitation and cell disruption.

  • Troubleshooting:

    • Optimize the ultrasonic power and frequency for your specific sample and solvent system. Higher power generally leads to better extraction but can also cause degradation if excessive.

  • Issue: Inadequate Temperature Control. The temperature of the extraction vessel can increase due to the ultrasonic energy, potentially leading to solvent evaporation or degradation of the analyte.

  • Troubleshooting:

    • Use a cooling water bath or a jacketed extraction vessel to maintain a constant and optimal temperature during the extraction process.

  • Issue: Poor Solvent-to-Solid Ratio. An insufficient volume of solvent may not be enough to fully immerse the sample and dissolve the extracted lipids.

  • Troubleshooting:

    • Increase the solvent-to-solid ratio to ensure efficient mass transfer.

Q7: I am having trouble with Supercritical Fluid Extraction (SFE). What factors should I consider?

  • Issue: Incorrect Pressure and Temperature Settings. The density of the supercritical fluid (e.g., CO2), which dictates its solvating power, is highly dependent on pressure and temperature.

  • Troubleshooting:

    • Optimize the pressure and temperature to achieve the desired supercritical fluid density for extracting triacylglycerols. For CO2, pressures are typically in the range of 200-400 bar and temperatures between 40-60°C.

  • Issue: Lack of a Co-solvent. Supercritical CO2 is non-polar and may not be efficient in extracting lipids from a complex plant matrix.

  • Troubleshooting:

    • Add a small amount of a polar co-solvent, such as ethanol or methanol, to the supercritical fluid to increase its polarity and enhance the extraction of lipids.

Analyte Degradation

Q8: Could my this compound be degrading during the extraction process?

Yes, degradation is a significant cause of low recovery, especially for unsaturated triacylglycerols like this compound.

  • Issue: Oxidation. The double bond in petroselinic acid is susceptible to oxidation, especially when exposed to heat, light, and oxygen.

  • Troubleshooting:

    • Minimize Heat Exposure: Use the lowest effective temperature for extraction and solvent removal. For solvent evaporation, a rotary evaporator under reduced pressure is recommended.

    • Protect from Light: Conduct the extraction in a dark environment or use amber glassware to prevent photo-oxidation.

    • Exclude Oxygen: Purge the extraction system with an inert gas like nitrogen or argon to minimize contact with oxygen.

    • Add Antioxidants: Consider adding a small amount of a synthetic antioxidant (e.g., BHT) or a natural antioxidant (e.g., tocopherol) to the extraction solvent to inhibit oxidation.

  • Issue: Hydrolysis. The ester linkages in this compound can be hydrolyzed to free fatty acids and glycerol, especially in the presence of water and at extreme pH values.

  • Troubleshooting:

    • Use Dry Solvents: Ensure that the solvents used for extraction are anhydrous.

    • Control pH: Maintain a neutral pH during the extraction process, as both acidic and basic conditions can catalyze hydrolysis.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Total Lipid Yield from Seeds

Extraction MethodPlant SourceSolventKey ParametersTotal Lipid Yield (%)Reference
SoxhletCoriander Seedn-Hexane8 hours~18-22%
Ultrasound-AssistedCoriander Seedn-Hexane30 min, 50°C~15-20%
Supercritical CO2Coriander SeedCO2350 bar, 35°C~4.5%
MacerationCoriander Seedn-Hexane24 hours~12-16%

Table 2: Influence of Solvent Polarity on Total Lipid Yield

SolventPolarity IndexPlant SourceExtraction MethodTotal Lipid Yield (relative)Reference
n-Hexane0.1Bambangan SeedSoxhletHigh
Petroleum Ether0.1Bambangan SeedSoxhletHigh
Ethanol4.3Bambangan SeedSoxhletLower
Chloroform/Methanol (2:1)4.1 / 5.1MicroalgaeFolch MethodVery High

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound-rich Oil

This protocol provides a standard method for the extraction of lipids from seeds of the Apiaceae family.

  • Sample Preparation:

    • Dry the seeds (e.g., coriander, parsley) at 60°C for 24 hours to reduce moisture content.

    • Grind the dried seeds into a fine powder using a laboratory mill.

  • Extraction:

    • Accurately weigh approximately 10 g of the ground seed powder and place it into a cellulose extraction thimble.

    • Place the thimble into the Soxhlet extractor.

    • Add 250 mL of n-hexane to a round-bottom flask and connect it to the Soxhlet apparatus and a condenser.

    • Heat the flask using a heating mantle to allow the solvent to boil and cycle through the extractor for 6-8 hours.

  • Solvent Removal:

    • After extraction, allow the apparatus to cool.

    • Remove the round-bottom flask containing the solvent and the extracted oil.

    • Evaporate the n-hexane using a rotary evaporator at 40°C under reduced pressure to obtain the crude oil.

  • Quantification (by GC-FAME Analysis):

    • Take a known amount of the extracted oil and transesterify it to fatty acid methyl esters (FAMEs) using a methanolic potassium hydroxide solution.

    • Analyze the FAMEs by gas chromatography with a flame ionization detector (GC-FID).

    • Identify the petroselinic acid methyl ester peak by comparing its retention time with a standard.

    • Quantify the amount of petroselinic acid relative to an internal standard. The percentage of petroselinic acid can be used to estimate the this compound content.

Protocol 2: Quantification of Triacylglycerols by HPLC-MS

This protocol outlines a method for the direct quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

  • Sample Preparation:

    • Extract the oil from the plant material as described in Protocol 1.

    • Prepare a stock solution of the extracted oil in a suitable solvent (e.g., isopropanol/acetonitrile mixture).

    • Prepare a series of calibration standards of a purified this compound standard in the same solvent.

  • HPLC-MS Analysis:

    • HPLC System: A reversed-phase HPLC system with a C18 column is typically used for TAG analysis.

    • Mobile Phase: A gradient of two solvents, such as acetonitrile and isopropanol, is commonly employed.

    • Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used in positive ion mode.

    • Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated or sodiated adduct of this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Troubleshooting Workflow for Low this compound Recovery

Caption: A logical workflow to diagnose and address potential causes of low this compound recovery.

Factors Influencing this compound Extraction Efficiency

Extraction_Factors Tripetroselinin_Recovery This compound Recovery Sample_Prep Sample Preparation Sample_Prep->Tripetroselinin_Recovery sub_sp1 Particle Size Sample_Prep->sub_sp1 sub_sp2 Moisture Content Sample_Prep->sub_sp2 Extraction_Method Extraction Method Extraction_Method->Tripetroselinin_Recovery sub_em1 Soxhlet, UAE, SFE Extraction_Method->sub_em1 Solvent_Choice Solvent Choice Solvent_Choice->Tripetroselinin_Recovery sub_sc1 Polarity Solvent_Choice->sub_sc1 sub_sc2 Purity Solvent_Choice->sub_sc2 Operating_Conditions Operating Conditions Operating_Conditions->Tripetroselinin_Recovery sub_oc1 Temperature Operating_Conditions->sub_oc1 sub_oc2 Time Operating_Conditions->sub_oc2 sub_oc3 Pressure (SFE) Operating_Conditions->sub_oc3 Analyte_Stability Analyte Stability Analyte_Stability->Tripetroselinin_Recovery sub_as1 Oxidation Analyte_Stability->sub_as1 sub_as2 Hydrolysis Analyte_Stability->sub_as2

Caption: Key factors that can significantly impact the efficiency of this compound extraction.

References

Enhancing resolution between Tripetroselinin and other triglycerides in GC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing the gas chromatographic (GC) resolution between Tripetroselinin and other structurally similar triglycerides.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the GC analysis of intact triglycerides, focusing on resolution challenges.

Q1: Why am I observing poor resolution or co-elution between this compound and other triglycerides?

A1: Poor resolution of high-molecular-weight triglycerides is a common challenge in GC analysis. Several factors contribute to this issue, particularly for isomeric compounds like this compound.

  • Structural Similarity: this compound is a triacylglycerol composed of three petroselinic acid molecules (C18:1, n-12).[1][2][3][4][5] This makes it a structural isomer of other common triglycerides such as triolein (composed of three oleic acid molecules, C18:1, n-9). Since standard GC separation of triglycerides is primarily based on carbon number and, to a lesser extent, the degree of unsaturation, isomers with the same carbon number (C57) and number of double bonds (3) are inherently difficult to resolve.

  • High Boiling Points: Triglycerides are large, low-volatility molecules that require high elution temperatures (often exceeding 350°C). At these temperatures, the subtle differences in volatility and stationary phase interaction between isomers become less pronounced, leading to peak overlap.

  • Inappropriate Stationary Phase: Using a non-polar stationary phase will result in separation based almost exclusively on boiling point (or carbon number), providing virtually no resolution between isomers like this compound and triolein.

  • Suboptimal Temperature Program: A temperature ramp that is too fast will not allow sufficient time for the column to differentiate between closely eluting compounds, causing them to co-elute.

Q2: How can I strategically improve the GC separation of this compound from other triglycerides?

A2: Improving the resolution of isomeric triglycerides requires a multi-faceted approach focused on optimizing column chemistry and analytical conditions.

  • Column Selection (Stationary Phase): This is the most critical factor. To separate isomers, a stationary phase that offers selectivity beyond just boiling point is required.

    • Recommendation: Employ a mid- to high-polarity column. Phenylmethylpolysiloxane phases (e.g., 50% phenyl) or cyanopropylphenyl phases offer different selectivity that can resolve triglycerides based on both carbon number and degree of unsaturation. These phases can better distinguish the subtle structural differences arising from the double bond position (delta-6 in petroselinic acid vs. delta-9 in oleic acid).

  • Oven Temperature Program: Fine-tuning the temperature program is crucial for enhancing resolution.

    • Recommendation: Use a slow temperature ramp rate (e.g., 1-5°C per minute). While this increases analysis time, it allows for more interaction between the analytes and the stationary phase, which is necessary to resolve close-eluting isomers. A low initial oven temperature is also recommended to ensure sharp peaks for early-eluting compounds.

  • Injection Technique: The way the sample is introduced onto the column significantly impacts peak shape and resolution, especially for high-boiling-point analytes like triglycerides.

    • Recommendation: Use a Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) injector. These techniques minimize thermal stress and prevent sample discrimination that can occur in a standard hot split/splitless inlet, ensuring the entire sample is transferred to the column in a narrow band.

  • Column Dimensions: Longer and narrower columns provide higher efficiency (more theoretical plates), which translates to better resolving power.

    • Recommendation: If baseline resolution is not achieved, consider using a longer column (e.g., 30 m or 60 m) with a smaller internal diameter (e.g., 0.25 mm). A thinner stationary phase film can also improve peak sharpness, but may reduce column capacity.

Q3: My triglyceride peaks are tailing. What are the common causes and how can I fix this?

A3: Peak tailing can compromise both resolution and quantification. It is often a sign of unwanted interactions within the GC system.

  • Active Sites: Exposed silanol groups in the inlet liner or at the head of the column can interact with any polar moieties in your sample, causing tailing.

    • Solution: Regularly replace the inlet liner with a fresh, deactivated one. Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.

  • Improper Column Installation: An incorrect column insertion depth in the inlet or a poor column cut can create dead volumes and disrupt the sample flow path, leading to tailing for all peaks.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the manufacturer-recommended height within the inlet.

  • Column Contamination: Accumulation of non-volatile material from the sample matrix on the column can lead to peak distortion.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, bake out the column at its maximum isothermal temperature (or trim the front end).

Q4: Should I consider derivatization for this analysis?

A4: Derivatization can be a useful tool, but it's important to understand what information it provides. For this specific problem, it serves as a complementary technique rather than a direct solution for separating intact triglycerides.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs): This procedure does not separate intact triglycerides. Instead, it cleaves the fatty acids from the glycerol backbone and converts them into their more volatile methyl esters.

    • Utility: Running a FAME analysis allows you to confirm the presence and quantify the amount of petroselinic acid in your sample. This provides indirect evidence for the presence of this compound. The separation of petroselinic acid methyl ester from oleic acid methyl ester is achievable on a highly polar cyanopropyl polysiloxane column.

    • Limitation: This method cannot distinguish whether the petroselinic acid originated from this compound, or from a mixed triglyceride (e.g., one containing one petroselinoyl, one oleoyl, and one palmitoyl group).

Data Presentation

Table 1: Recommended GC Parameters for Intact Triglyceride Analysis

ParameterRecommendationRationale
Injector Type Cool On-Column (COC) or PTVMinimizes thermal degradation and sample discrimination for high molecular weight compounds.
Injector Temp. Track Oven Temperature (COC) or Programmed Ramp (PTV)Prevents premature volatilization and ensures gentle sample transfer.
Column Mid- to High-Polarity Stationary Phase (e.g., 50-65% Phenyl, Cyanopropylphenyl)Provides selectivity based on unsaturation and double bond position, crucial for isomer separation.
Column Dimensions 15-30 m length, 0.25 mm ID, 0.15-0.25 µm film thicknessBalances analysis time with the high efficiency needed for complex separations.
Carrier Gas Helium or HydrogenStandard carrier gases for high-temperature GC.
Oven Program Initial: ~150-250°C, Ramp: 2-5 °C/min, Final: 370-380°C (hold 10-15 min)A slow ramp is critical for resolving closely eluting isomers. High final temperature ensures elution of all triglycerides.
Detector Flame Ionization Detector (FID)Robust, reliable, and provides a linear response for hydrocarbons.
Detector Temp. 370-380°CMust be higher than the final oven temperature to prevent condensation of analytes.

Experimental Protocols

Protocol 1: GC Analysis of Intact Triglycerides

Objective: To separate this compound from other triglycerides using high-temperature GC.

Methodology:

  • Sample Preparation: Dissolve the lipid extract in a suitable solvent (e.g., hexane or isooctane) to a final concentration of approximately 1-5 mg/mL.

  • GC System Setup:

    • Install a high-temperature, mid-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 50% phenyl-methylpolysiloxane).

    • Set up a Cool On-Column (COC) injection system.

    • Condition the column according to the manufacturer's instructions to minimize bleed.

  • Instrument Conditions:

    • Injector: Cool On-Column, tracking oven temperature.

    • Carrier Gas: Helium at a constant flow rate of ~1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 250°C.

      • Ramp: 3°C/min to 375°C.

      • Hold at 375°C for 15 minutes.

    • Detector (FID): Set to 380°C.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify peaks based on retention times compared to known standards. Integrate peak areas for quantification.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) via Transesterification

Objective: To convert triglycerides into FAMEs for compositional analysis.

Methodology:

  • Sample Preparation: Place approximately 10-20 mg of the lipid sample into a screw-cap reaction vial.

  • Reagent Addition:

    • Add 2 mL of hexane.

    • Add 2 mL of 14% Boron Trifluoride in Methanol (BF3-Methanol) reagent.

  • Reaction:

    • Cap the vial tightly.

    • Heat the mixture at 100°C for 1 hour in a heating block or water bath.

  • Extraction:

    • Allow the vial to cool to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane.

    • Vortex the mixture for 30 seconds to mix thoroughly.

    • Centrifuge briefly to achieve a clean separation of layers.

  • Collection:

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a new clean GC vial.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The FAMEs are now ready for injection into the GC-FID using a standard FAME analysis method (typically with a polar wax or cyanopropyl column).

Visualizations

TroubleshootingWorkflow start Poor Resolution / Co-elution Observed check_phase Is the stationary phase mid- to high-polarity (e.g., >50% Phenyl)? start->check_phase change_phase Action: Change to a more polar, high-temperature stable column. check_phase->change_phase No check_ramp Is the oven ramp rate slow (≤ 5°C/min)? check_phase->check_ramp Yes change_phase->check_ramp slow_ramp Action: Decrease ramp rate to 2-3°C/min. check_ramp->slow_ramp No check_injection Are you using Cool On-Column or PTV injection? check_ramp->check_injection Yes slow_ramp->check_injection change_injection Action: Switch from Split/Splitless to Cool On-Column injection. check_injection->change_injection No check_column Are column dimensions optimized (e.g., ≥30m length)? check_injection->check_column Yes change_injection->check_column change_column Action: Use a longer column for higher efficiency. check_column->change_column No end_node Resolution Improved check_column->end_node Yes change_column->end_node

Caption: A logical workflow for troubleshooting poor peak resolution in triglyceride GC analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing sample Lipid Sample dissolve Dissolve in Hexane sample->dissolve fames Optional: Transesterify to FAMEs sample->fames injection Cool On-Column Injection dissolve->injection separation Separation on Polar Capillary Column injection->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration & Quantification chromatogram->analysis

References

Addressing matrix effects in LC-MS/MS analysis of Tripetroselinin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Tripetroselinin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the quantitative analysis of this compound, with a specific focus on mitigating matrix effects.

Troubleshooting Guide

Q1: I am observing poor sensitivity and inconsistent results for this compound in my plasma/serum samples. What is the likely cause?

Low sensitivity and high variability in the signal of this compound are often indicative of significant matrix effects, particularly ion suppression. This compound, being a triacylglycerol, is a non-polar lipid. When analyzing biological matrices like plasma or serum, other highly abundant endogenous lipids, especially phospholipids, can co-extract and co-elute with this compound. These phospholipids are a major source of matrix effects in LC-MS analysis and can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a reduced and erratic signal.[1][2]

Q2: How can I confirm that matrix effects are the root cause of my analytical issues with this compound?

A definitive way to assess the presence and magnitude of matrix effects is through a post-extraction spike experiment. This involves comparing the peak area of a pure this compound standard in a clean solvent to the peak area of the same standard spiked into an extracted blank matrix sample (a sample from the same biological matrix that does not contain the analyte).

A significant difference in the peak areas between these two samples confirms the presence of matrix effects. The matrix effect (ME) can be calculated as a percentage:

ME (%) = (Peak Area in Post-extraction Spike / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?

The goal of sample preparation for this compound analysis is to effectively remove interfering matrix components, primarily phospholipids, while ensuring high recovery of the analyte. Here are three common techniques with their pros and cons:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the plasma/serum sample to precipitate proteins. While effective at removing proteins, it is generally poor at removing phospholipids and other lipids, often leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE is a more selective technique that partitions the analyte of interest into an organic solvent, leaving many interfering substances in the aqueous layer. A well-optimized LLE method can be very effective at removing phospholipids and is a cost-effective option for cleaning up samples for triacylglycerol analysis.[1]

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can be automated for high-throughput applications. Specific SPE cartridges, such as those with mixed-mode or phospholipid removal chemistries, can provide excellent cleanup of biological samples, significantly reducing matrix effects.[2]

Q4: I've tried to optimize my sample preparation, but I still see some matrix effects. What other strategies can I employ?

If matrix effects persist after optimizing sample preparation, consider the following:

  • Chromatographic Separation: Modify your HPLC/UHPLC method to achieve better separation between this compound and co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a column with a different chemistry (e.g., a C30 column for better lipid separation).

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound would have the same chemical and physical properties and would co-elute with the analyte. Therefore, it would experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q5: Are there any specific considerations for the mass spectrometry settings for this compound?

For the analysis of triacylglycerols like this compound, positive electrospray ionization (ESI+) is commonly used. The formation of ammonium adducts ([M+NH₄]⁺) often provides a stable and abundant precursor ion for MS/MS analysis. It is crucial to optimize the MS parameters, such as capillary voltage, source temperature, and gas flows, to achieve the best signal-to-noise ratio for this compound.

Quantitative Data on Matrix Effects

The following table summarizes the matrix effect observed for various triacylglycerols in human milk using a specific fat extraction method. A matrix effect value close to 100% indicates minimal ion suppression or enhancement.

Triacylglycerol (TAG)Matrix Effect (%)Reference
Capric-Capric-Capric (CCC)56[3]
Myristic-Oleic-Palmitic (MOP)107
Linoleic-Linoleic-Linoleic (LLL)95
Palmitic-Oleic-Linoleic (POL)106
Palmitic-Palmitic-Oleic (PPO)102
Palmitic-Linoleic-Stearic (PLS)100
Oleic-Oleic-Palmitic (OOP)98
Internal Standard (IS)78-106

This data is from a study on human milk and may not be directly transferable to other matrices like plasma or serum, but it provides a useful reference for the expected range of matrix effects for triacylglycerols.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects for this compound

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • This compound analytical standard

  • Appropriate solvents for extraction and reconstitution (e.g., acetonitrile, methanol, isopropanol)

  • LC-MS/MS system

Procedure:

  • Prepare a Neat Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare a Post-Extraction Spiked Sample: a. Extract a blank matrix sample using your established sample preparation protocol (e.g., LLE or SPE). b. After the final evaporation step, reconstitute the dried extract with the same volume of the neat standard solution prepared in step 1.

  • Analyze Samples: Inject both the neat standard solution and the post-extraction spiked sample into the LC-MS/MS system and record the peak area for this compound.

  • Calculate the Matrix Effect: Use the formula provided in the Troubleshooting Guide (Q2).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum

Objective: To extract this compound from plasma or serum while minimizing phospholipid-based matrix effects.

Materials:

  • Plasma or serum sample

  • Methanol

  • Hexane

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquot: Pipette 100 µL of plasma or serum into a clean glass tube.

  • Add Methanol: Add 400 µL of methanol to the sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Add Hexane: Add 800 µL of hexane to the tube.

  • Vortex: Vortex again for 30 seconds to extract the lipids into the hexane layer.

  • Add Water: Add 200 µL of water to induce phase separation.

  • Vortex and Centrifuge: Vortex briefly and then centrifuge at 2000 x g for 5 minutes.

  • Collect Supernatant: Carefully collect the upper hexane layer containing this compound.

  • Evaporate and Reconstitute: Evaporate the hexane extract to dryness under a gentle stream of nitrogen and reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_Matrix_Effect_Assessment cluster_neat Neat Standard cluster_post_spike Post-Extraction Spike cluster_comparison Data Analysis neat_start Prepare this compound in Reconstitution Solvent neat_lcms LC-MS/MS Analysis neat_start->neat_lcms compare Compare Peak Areas neat_lcms->compare blank_matrix Blank Biological Matrix extraction Sample Preparation (e.g., LLE, SPE) blank_matrix->extraction spike Spike with this compound Standard extraction->spike post_lcms LC-MS/MS Analysis spike->post_lcms post_lcms->compare calculate Calculate Matrix Effect (%) compare->calculate

Caption: Workflow for the quantitative assessment of matrix effects.

LLE_Protocol_Workflow start Start: Plasma/Serum Sample add_methanol Add Methanol (Protein Precipitation) start->add_methanol vortex1 Vortex add_methanol->vortex1 add_hexane Add Hexane (Lipid Extraction) vortex1->add_hexane vortex2 Vortex add_hexane->vortex2 add_water Add Water (Phase Separation) vortex2->add_water vortex_centrifuge Vortex & Centrifuge add_water->vortex_centrifuge collect_supernatant Collect Hexane Layer vortex_centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Frequently Asked Questions (FAQs)

Q: Can I use a structural analog as an internal standard if a stable isotope-labeled version of this compound is not available?

A: Yes, a structural analog can be used, but it is not ideal. The analog should be chosen carefully to have similar chemical properties and chromatographic behavior to this compound. However, it may not perfectly mimic the ionization behavior of this compound, and therefore may not fully compensate for matrix effects. If a structural analog is used, thorough validation is required to demonstrate its suitability.

Q: Does the choice of ionization technique (e.g., ESI vs. APCI) affect the severity of matrix effects for this compound?

A: Yes, the ionization technique can influence the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression from co-eluting compounds than Atmospheric Pressure Chemical Ionization (APCI). For non-polar compounds like triacylglycerols, APCI can sometimes be a better choice as it is less prone to matrix effects from salts and other polar interferences. However, ESI is often more sensitive. The choice should be based on experimental evaluation for your specific application.

Q: How often should I assess matrix effects?

A: A thorough assessment of matrix effects should be performed during method development and validation. It is also good practice to re-evaluate matrix effects if you change the source of your biological matrix, modify your sample preparation procedure, or observe unexpected changes in your data quality during routine analysis.

References

Technical Support Center: Optimization of Injection Volume for Tripetroselinin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Tripetroselinin. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a triglyceride composed of a glycerol backbone esterified with three molecules of petroselinic acid, an omega-12 monounsaturated fatty acid.[1][2] Its analysis is crucial in various fields, including the study of lipid metabolism, the chemical composition of natural oils, and for understanding its potential as a biofuel.

Q2: What is the general recommended injection volume for HPLC analysis of triglycerides like this compound?

As a rule of thumb, the injection volume should be between 1-5% of the total column volume to avoid peak distortion.[3][4] However, the optimal injection volume is dependent on several factors including column dimensions, particle size, and sample concentration. For analytical scale HPLC, injection volumes can range from 0.2 µL to 20 µL. It is always recommended to perform an injection volume study to determine the optimal volume for your specific application.

Q3: Which type of HPLC column is most suitable for this compound analysis?

Reversed-phase HPLC with a C18 stationary phase is commonly used for the analysis of triglycerides. These columns separate triglycerides based on their hydrophobicity, which is influenced by the length and degree of unsaturation of the fatty acid chains.

Q4: What are the typical mobile phases used for the separation of triglycerides?

Due to the non-polar nature of triglycerides, non-aqueous reversed-phase chromatography is often employed. Common mobile phase systems include gradients of:

  • Acetonitrile and isopropanol

  • Acetonitrile and methanol

  • Methylene chloride and acetonitrile

The choice of mobile phase will depend on the specific separation requirements and the detector being used.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of injection volume for this compound analysis.

Problem 1: Poor Peak Shape (Fronting or Tailing)

Symptoms:

  • Asymmetrical peaks, with the front or tail of the peak being drawn out.

  • Peak symmetry factor is significantly different from 1.

Possible Causes and Solutions:

CauseSolution
Volume Overload The injection volume is too large for the column. Reduce the injection volume incrementally (e.g., by 50%) and observe the effect on peak shape. A good starting point is to inject a volume that is 1-2% of the column's total volume.
Mass Overload The concentration of this compound in the sample is too high. Dilute the sample and reinject.
Inappropriate Sample Solvent The solvent used to dissolve the sample is stronger than the initial mobile phase, causing peak distortion. Ideally, the sample should be dissolved in the initial mobile phase. If this is not possible due to solubility issues, use a solvent that is as weak as possible while still ensuring complete dissolution.
Problem 2: Poor Resolution or Co-elution of Peaks

Symptoms:

  • Peaks are not well separated from each other or from matrix components.

  • Difficulty in accurately integrating peak areas.

Possible Causes and Solutions:

CauseSolution
Excessive Injection Volume Injecting too large a volume can lead to band broadening and a loss of resolution. Decrease the injection volume.
Suboptimal Mobile Phase Composition The mobile phase may not be selective enough for the separation of this compound from closely related compounds or isomers. Adjust the gradient profile or the composition of the mobile phase. For example, altering the ratio of acetonitrile to isopropanol can significantly impact the separation of triglycerides.
Inadequate Column Chemistry A standard C18 column may not provide sufficient resolution for isomeric triglycerides. Consider using a column with a different selectivity, such as one with a more specialized stationary phase for lipid analysis.
Problem 3: Low Signal-to-Noise Ratio (S/N)

Symptoms:

  • The peak height of this compound is very small compared to the baseline noise.

  • Difficulty in detecting or quantifying low concentrations of the analyte.

Possible Causes and Solutions:

CauseSolution
Insufficient Injection Volume or Concentration The amount of analyte being injected is too low. If possible, increase the injection volume or concentrate the sample. Be mindful of the potential for volume or mass overload.
Inappropriate Detector Settings The detector may not be set to the optimal parameters for detecting this compound. Consult the manufacturer's guidelines for your detector (e.g., ELSD, CAD, or MS) to ensure optimal settings.

Experimental Protocols

Protocol 1: Determination of Optimal Injection Volume

This protocol outlines a systematic approach to determine the optimal injection volume for this compound analysis.

1. Initial Column and Mobile Phase Setup:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: Isopropanol
  • Gradient: A suitable gradient to elute this compound (e.g., starting with a higher percentage of A and gradually increasing B).
  • Flow Rate: 1.0 mL/min
  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

2. Sample Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., isopropanol or a mixture of chloroform and methanol) at a concentration of 1 mg/mL.
  • Prepare a working solution of 100 µg/mL by diluting the stock solution with the initial mobile phase composition.

3. Injection Volume Study:

  • Start with a small injection volume (e.g., 2 µL).
  • Sequentially increase the injection volume (e.g., 2, 5, 10, 15, 20 µL).
  • For each injection, record the peak area, peak height, and peak symmetry.

4. Data Analysis:

  • Plot the peak area and peak height against the injection volume.
  • Observe the injection volume at which the peak shape begins to deteriorate (e.g., peak fronting or significant tailing).
  • The optimal injection volume will be the highest volume that provides a good signal-to-noise ratio without compromising peak shape and resolution.

Quantitative Data Summary:

Injection Volume (µL)Peak Area (Arbitrary Units)Peak Height (Arbitrary Units)Peak Symmetry (USP Tailing Factor)Observations
2150,00030,0001.05Symmetrical peak
5375,00074,0001.08Symmetrical peak
10740,000145,0001.15Slight tailing observed
151,050,000190,0001.30Noticeable tailing
201,200,000205,0000.85Significant fronting

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

Injection_Volume_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_result Result prep_sample Prepare this compound Standard setup_hplc Setup HPLC System (Column, Mobile Phase) inject_low Inject Low Volume (e.g., 2 µL) setup_hplc->inject_low inject_med Inject Medium Volume (e.g., 10 µL) inject_low->inject_med inject_high Inject High Volume (e.g., 20 µL) inject_med->inject_high eval_peak_shape Evaluate Peak Shape & Symmetry inject_high->eval_peak_shape eval_response Evaluate Peak Response (Area/Height) inject_high->eval_response determine_optimal Determine Optimal Injection Volume eval_peak_shape->determine_optimal eval_response->determine_optimal final_method Optimized Analytical Method determine_optimal->final_method

Caption: Workflow for optimizing injection volume.

Troubleshooting_Peak_Fronting start Peak Fronting Observed check_volume Is Injection Volume > 5% of Column Volume? start->check_volume reduce_volume Reduce Injection Volume check_volume->reduce_volume Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_volume->check_solvent No resolved Issue Resolved reduce_volume->resolved change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_conc Is Sample Concentration Too High? check_solvent->check_conc No change_solvent->resolved dilute_sample Dilute Sample check_conc->dilute_sample Yes check_conc->resolved No, consult further dilute_sample->resolved

Caption: Troubleshooting decision tree for peak fronting.

References

Preventing isomerization of Tripetroselinin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of Tripetroselinin during analysis. Accurate quantification of the cis-isomer is crucial for research and development, and this guide offers solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern during analysis?

Q2: What are the primary factors that cause the isomerization of this compound?

The main factors that can induce the isomerization of this compound are:

  • Heat: Elevated temperatures provide the energy necessary to overcome the activation barrier for the conversion of the cis double bond to the more thermodynamically stable trans form. This is a significant concern during sample preparation steps that involve heating, such as solvent evaporation, as well as during gas chromatography (GC) analysis at high injector and oven temperatures.

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, can promote the formation of free radicals, which can catalyze the isomerization of double bonds.

  • pH: While less documented for triglycerides specifically, the pH of the sample and analytical solvents can influence the stability of unsaturated lipids. Acidic or basic conditions can potentially catalyze isomerization.

  • Oxidation: Oxidative processes can lead to the formation of radical intermediates, which can facilitate cis-trans isomerization. Therefore, exposure to oxygen should be minimized.

Q3: How can I minimize the isomerization of this compound during sample storage?

Proper storage is critical to maintaining the integrity of this compound samples. The following are best practices:

  • Temperature: For long-term storage, samples should be kept at -20°C or, ideally, -80°C. For short-term storage (a few days), refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: To prevent oxidation, which can lead to isomerization, it is recommended to store samples under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Always store samples in amber vials or wrap clear vials with aluminum foil to protect them from light.

  • Antioxidants: Consider adding a suitable antioxidant, such as butylated hydroxytoluene (BHT), to the sample or storage solvent to inhibit oxidative degradation.

Q4: What are the recommended analytical techniques for this compound analysis to avoid isomerization?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used, but with specific considerations to prevent isomerization.

  • HPLC: This is often the preferred method for analyzing intact triglycerides, as it typically uses lower temperatures than GC. Reversed-phase HPLC is a common technique. To separate cis and trans isomers, argentation (silver-ion) chromatography can be employed.

  • GC: GC analysis requires the transesterification of this compound to its fatty acid methyl esters (FAMEs). This step, if not performed carefully, can induce isomerization. It is also a challenge to separate the FAME of petroselinic acid from its positional isomer, oleic acid. Derivatization to other esters, such as butyl esters, can improve separation. Using lower injector and oven temperatures with a longer, highly polar capillary column can help minimize on-column isomerization.

Troubleshooting Guide: Preventing this compound Isomerization

Problem Potential Cause Recommended Solution
Appearance of unexpected peaks corresponding to trans-isomers in the chromatogram. Heat-induced isomerization during sample preparation. Perform solvent evaporation at low temperatures using a gentle stream of nitrogen. Avoid prolonged heating steps.
On-column isomerization during GC analysis. Optimize the GC temperature program to use the lowest possible injector and oven temperatures that still provide good chromatography. Use a highly polar capillary column.
Light-induced isomerization. Work in a dimly lit environment and use amber glassware or foil-wrapped containers for all sample and standard preparations.
Low recovery of cis-Tripetroselinin. Degradation and isomerization during storage. Store samples at -80°C under an inert atmosphere and protected from light.
Oxidative degradation. Add an antioxidant (e.g., BHT) to the extraction and storage solvents. Purge sample vials with nitrogen before sealing.
Inconsistent quantification results between replicates. Variable exposure to heat or light during sample handling. Standardize all sample preparation steps to ensure consistent exposure times and temperatures. Keep samples on ice when not in use.
Incomplete derivatization (for GC analysis). Ensure the transesterification reaction goes to completion to avoid skewed results.

Quantitative Data on Isomerization

While specific kinetic data for the isomerization of this compound is limited, studies on Triolein (a triglyceride of oleic acid, a positional isomer of petroselinic acid) provide valuable insights into the effect of temperature.

Compound Condition Parameter Value Reference
TrioleinHeating at 150°C for 1 hourAmount of trans-18:1n-9 formed0.0897 mg/g oil
TrioleinHeating at 150°C for 3 hoursAmount of trans-18:1n-9 formed0.1700 mg/g oil
TrioleinHeat-induced isomerizationActivation Energy (cis to trans)106 kJ/mol
Trielaidin (trans isomer)Heat-induced isomerizationActivation Energy (trans to cis)137 kJ/mol

Note: The data presented is for Triolein and should be considered as an approximation for the behavior of this compound.

Experimental Protocol: HPLC Analysis of this compound with Minimized Isomerization

This protocol details a method for the quantitative analysis of this compound using HPLC, with steps designed to minimize the risk of isomerization.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade hexane, isopropanol, and acetonitrile

  • Butylated hydroxytoluene (BHT)

  • Samples containing this compound

  • Amber HPLC vials

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane containing 0.01% (w/v) BHT.

  • Store the stock solution at -20°C in an amber vial.

  • Prepare working standards by diluting the stock solution with the mobile phase.

3. Sample Preparation

  • Extract the lipid fraction from the sample matrix using a suitable method (e.g., Folch or Bligh-Dyer extraction) with solvents containing 0.01% BHT.

  • Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitute the lipid extract in the mobile phase.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Isopropanol (e.g., 60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm)

  • Injection Volume: 20 µL

5. Analysis

  • Inject the standards and samples.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the samples using a calibration curve generated from the standards.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow designed to prevent the isomerization of this compound.

G Workflow for Preventing this compound Isomerization cluster_0 Sample Preparation cluster_1 Analysis Sample Extraction Sample Extraction Solvent Evaporation Solvent Evaporation Sample Extraction->Solvent Evaporation < 30°C, N2 stream Reconstitution Reconstitution Solvent Evaporation->Reconstitution Mobile Phase Filtration Filtration Reconstitution->Filtration 0.22 µm PTFE HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Amber Vial Data Processing Data Processing HPLC Analysis->Data Processing Sample Sample Sample->Sample Extraction Add BHT Storage Storage Storage->Sample -80°C, Inert Gas, Dark

Caption: Workflow for minimizing this compound isomerization.

References

Calibration curve issues in Tripetroselinin quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Tripetroselinin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a triacylglycerol molecule where all three fatty acid components are petroselinic acid.[1] Petroselinic acid is a positional isomer of oleic acid, commonly found in the seeds of plants from the Apiaceae family, such as parsley and coriander.[2][3][4] Accurate quantification of this compound is crucial for various research and development applications, including understanding its metabolic role, assessing its potential as a biomarker, and for quality control in the development of products derived from plants rich in this compound.

Q2: What is the most common analytical method for quantifying this compound?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with tandem mass spectrometry (MS/MS), is the preferred method for the quantification of triacylglycerols like this compound.[5] This technique offers the high selectivity and sensitivity required to accurately measure the analyte in complex matrices such as plant extracts or biological samples. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources used for triacylglycerol analysis.

Q3: I am not getting a linear calibration curve for my this compound standards. What are the possible causes?

Non-linearity in calibration curves for lipid standards can stem from several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector response may no longer be proportional to the analyte concentration.

  • Standard Preparation Errors: Inaccurate serial dilutions or instability of the standard solutions can introduce significant errors.

  • Matrix Effects: If standards are not prepared in a matrix similar to the samples, co-eluting substances can suppress or enhance the ionization of this compound, leading to a non-linear response.

  • Analyte Adsorption: Active sites in the HPLC system, such as within the injector, tubing, or column, can lead to the adsorption of the analyte, particularly at lower concentrations.

Q4: What is an acceptable R-squared (R²) value for a this compound calibration curve?

For quantitative bioanalysis, an R-squared (R²) value of ≥ 0.995 is generally considered indicative of good linearity. However, the acceptable value can depend on the specific application and regulatory requirements. It is also important to assess the residuals of the linear regression to ensure that there is no systematic trend.

Troubleshooting Guide: Calibration Curve Issues

This guide provides a systematic approach to troubleshooting common problems encountered during the development of a calibration curve for this compound quantification.

Issue 1: Non-Linear Calibration Curve (Curve Flattening at High Concentrations)
Potential Cause Troubleshooting Steps
Detector Saturation 1. Dilute the higher concentration standards and re-inject. 2. Reduce the injection volume. 3. If possible, adjust the detector gain or use a less sensitive transition for quantification.
Column Overload 1. Reduce the concentration of the highest standards. 2. Decrease the injection volume.
Errors in Standard Preparation 1. Prepare fresh calibration standards using calibrated pipettes and volumetric flasks. 2. Whenever possible, prepare each standard independently from a stock solution rather than through serial dilutions.
Issue 2: Poor Reproducibility of Peak Areas
Potential Cause Troubleshooting Steps
Inconsistent Injection Volume 1. Check the autosampler for air bubbles in the syringe. 2. Ensure the injection needle is correctly positioned in the vial. 3. Perform a wash cycle for the injector.
Sample/Standard Instability 1. this compound, as a lipid, can be prone to degradation. Prepare fresh standards daily. 2. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. 3. Consider adding an antioxidant like BHT to the standards and samples.
Fluctuations in MS Source Conditions 1. Allow the mass spectrometer to stabilize for an adequate amount of time before analysis. 2. Check for blockages in the ion source. 3. Monitor the spray stability if using ESI.
Issue 3: Peak Tailing or Broadening
Potential Cause Troubleshooting Steps
Active Sites in the HPLC System 1. Use a new guard column or analytical column. 2. Passivate the HPLC system with a high-concentration standard injection. 3. Ensure all fittings are secure and there are no dead volumes.
Inappropriate Mobile Phase 1. Ensure the mobile phase is fully compatible with the analyte and column. 2. Check the pH of the mobile phase if applicable. 3. Consider adding a small amount of a modifier to improve peak shape.
Column Degradation 1. Replace the column with a new one of the same type. 2. Check the column's performance with a standard mixture.

Experimental Protocols

Hypothetical HPLC-MS/MS Method for this compound Quantification

This protocol is a representative method for the quantification of this compound in a plant oil matrix. Optimization will be required for specific applications and instrumentation.

1. Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of isopropanol.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with isopropanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate volume of the working stock solution into a blank matrix (e.g., a this compound-free oil) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation (from Parsley Seed Oil):

  • Accurately weigh 100 mg of parsley seed oil into a 10 mL volumetric flask.

  • Dissolve and bring to volume with isopropanol.

  • Vortex for 1 minute.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions:

  • Ionization Source: APCI or ESI in positive ion mode.

  • Ion Source Parameters (Representative):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: [M+NH₄]⁺ (m/z 902.8 for this compound). The formation of an ammonium adduct is often favored for triacylglycerols.

    • Product Ions: Monitor for the characteristic loss of a petroselinic acid chain. The fragmentation of triacylglycerols often involves the neutral loss of one of the fatty acid chains.

Quantitative Data Summary

The following table presents a hypothetical calibration curve dataset for this compound quantification. This data is for illustrative purposes and actual results may vary.

Standard Concentration (ng/mL)Peak Area (Arbitrary Units)Calculated Concentration (ng/mL)Accuracy (%)
15,2500.9898.0
526,1005.05101.0
1051,5009.9599.5
50255,00050.8101.6
100505,00099.099.0
2501,260,000251.5100.6
5002,510,000498.099.6
10004,990,0001005.0100.5
Linear Regression y = 5010x + 200 R² = 0.9995

Visualizations

G cluster_plastid Plastid cluster_cytosol Cytosol / Endoplasmic Reticulum Malonyl_CoA Malonyl-CoA Palmitoyl_ACP 16:0-ACP (Palmitoyl-ACP) Malonyl_CoA->Palmitoyl_ACP Fatty Acid Synthase (FAS) Hexadecenoyl_ACP 16:1Δ4-ACP Palmitoyl_ACP->Hexadecenoyl_ACP Δ4-acyl-ACP desaturase Petroselinoyl_ACP 18:1Δ6-ACP (Petroselinoyl-ACP) Hexadecenoyl_ACP->Petroselinoyl_ACP KAS I-1 (Elongation) Petroselinic_Acid Petroselinic Acid Petroselinoyl_ACP->Petroselinic_Acid FATB-1/3 (Thioesterase) Petroselinoyl_CoA Petroselinoyl-CoA Petroselinic_Acid->Petroselinoyl_CoA Long-chain acyl-CoA synthetase (LACS) Lysophosphatidic_Acid Lysophosphatidic Acid Petroselinoyl_CoA->Lysophosphatidic_Acid Phosphatidic_Acid Phosphatidic Acid Petroselinoyl_CoA->Phosphatidic_Acid This compound This compound (Triacylglycerol - TAG) Petroselinoyl_CoA->this compound Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->Lysophosphatidic_Acid GPAT Lysophosphatidic_Acid->Phosphatidic_Acid LPAAT Diacylglycerol Diacylglycerol (DAG) Phosphatidic_Acid->Diacylglycerol PAP Diacylglycerol->this compound DGAT

Caption: Biosynthesis pathway of this compound.

G start Calibration Curve Fails Acceptance Criteria q1 Is the curve non-linear? start->q1 q2 Is reproducibility poor? q1->q2 No a1 Check for detector saturation. Dilute high concentration standards. Prepare fresh standards. q1->a1 Yes q3 Are peaks tailing/broad? q2->q3 No a2 Check autosampler. Prepare fresh standards. Check MS stability. q2->a2 Yes a3 Check for active sites. Evaluate mobile phase. Replace column. q3->a3 Yes end Re-run Calibration Curve q3->end No a1->end a2->end a3->end

Caption: Troubleshooting workflow for calibration curve issues.

References

Validation & Comparative

A Comparative Analysis of the Physical Properties of Tripetroselinin and Triolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physical properties of two triglycerides, Tripetroselinin and Triolein. Both are isomers with the chemical formula C57H104O6 and a molecular weight of 885.43 g/mol , yet their distinct molecular structures result in different physical characteristics that are critical for their application in research and pharmaceutical development. This document summarizes key physical data, outlines experimental protocols for their determination, and presents a logical workflow for their comparative analysis.

Data Presentation: Physical Property Comparison

The following table summarizes the key physical properties of this compound and Triolein, compiled from various sources. It is important to note that while extensive experimental data is available for Triolein, some properties of this compound are based on predicted values due to limited published experimental data.

Physical PropertyThis compoundTriolein
Molecular Formula C57H104O6[1]C57H104O6[2][3]
Molecular Weight 885.43 g/mol [1][4]885.43 g/mol
Melting Point 26.2 °C-5.5 °C to 5 °C
Boiling Point 818.7 ± 55.0 °C (Predicted)235-240 °C at 18 mmHg, 554.2 °C
Density 0.921 ± 0.06 g/cm³ (Predicted)0.91 g/mL (lit.), 0.915 at 15 °C/4 °C, 0.9078 g/cm³ at 25 °C
Solubility Soluble in ChloroformInsoluble in water; Soluble in chloroform, ether, carbon tetrachloride; Slightly soluble in alcohol.
Appearance A liquidColorless to yellowish, oily liquid

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of triglycerides like this compound and Triolein.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of crystalline solids.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the triglyceride is packed into a capillary tube to a height of about 3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. For pure compounds, this range is typically narrow.

Boiling Point Determination (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis offers a rapid and efficient method for determining the boiling points of pure compounds like triglycerides.

  • Apparatus: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • A small sample (typically 9-12 mg) of the triglyceride is placed in a sample pan within the TGA furnace.

    • The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen).

    • The TGA instrument continuously measures the weight of the sample as a function of temperature.

    • The boiling point is determined from the resulting thermogram (weight loss versus temperature curve) as the temperature at which rapid and significant weight loss occurs due to vaporization.

Density Measurement (Oscillating U-tube Method)

This method is commonly used for the accurate determination of the density of liquids.

  • Apparatus: Digital density meter with an oscillating U-tube.

  • Procedure:

    • The instrument is calibrated using fluids of known density, such as dry air and distilled water.

    • Approximately 1-2 mL of the liquid triglyceride sample is introduced into the thermostated oscillating sample tube.

    • The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample.

    • This frequency change is used in conjunction with calibration data to calculate and display the density of the sample at the specified temperature. Results are typically reported in g/cm³ or g/mL to four significant figures.

Solubility Assessment (Qualitative and Quantitative)

Determining the solubility of a lipid in various solvents is crucial for its application in formulations.

  • Qualitative Procedure:

    • Take three separate test tubes, each containing 5 mL of the triglyceride sample.

    • To the first test tube, add 5 mL of water, shake vigorously, and observe for miscibility.

    • To the second test tube, add 5 mL of a non-polar organic solvent (e.g., chloroform or ether), shake, and observe.

    • To the third test tube, add 5 mL of a polar organic solvent (e.g., ethanol), shake, and observe. Note whether the lipid dissolves, forms a suspension, or is immiscible.

  • Quantitative Procedure (Shake-Flask Method):

    • An excess amount of the triglyceride is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered or centrifuged to remove the undissolved solute.

    • The concentration of the triglyceride in the clear supernatant is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), to quantify its solubility in that solvent at that temperature.

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the physical properties of this compound and Triolein.

G Comparative Analysis Workflow A Start: Identify Compounds - this compound - Triolein B Data Collection: Physical Properties A->B C Melting Point B->C D Boiling Point B->D E Density B->E F Solubility B->F G Experimental Protocol Identification C->G D->G E->G F->G H Data Tabulation & Comparison G->H I Report Generation: - Comparison Guide - Experimental Protocols - Visualization H->I

References

A Comparative Analysis of the Melting Points of Tripetroselinin and Tristearin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the realm of lipid chemistry and its applications in drug development and material science, understanding the physical properties of triglycerides is paramount. This guide provides a detailed comparison of the melting points of two such triglycerides: Tripetroselinin and Tristearin. The significant difference in their melting behavior, underpinned by their distinct molecular structures, is critical for researchers and scientists in formulating lipid-based delivery systems and other advanced materials.

Executive Summary

Tristearin, a saturated triglyceride, exhibits a considerably higher and more complex melting profile compared to this compound, an unsaturated triglyceride. This difference is primarily attributed to the presence of double bonds in the fatty acid chains of this compound, which introduces kinks in the molecular structure, preventing the efficient packing that characterizes saturated fats like Tristearin.

Quantitative Data Summary

The melting points of this compound and Tristearin are summarized in the table below. It is noteworthy that Tristearin displays polymorphism, existing in different crystalline forms (α, β', and β) with distinct melting points. The β form is the most stable and has the highest melting point.

TriglycerideMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compound C₅₇H₁₀₄O₆885.4326.2 - 28
Tristearin C₅₇H₁₁₀O₆891.48α-form: 54 - 55β'-form: 64.5 - 65β-form: 71 - 73.5

Molecular Structure Comparison

The fundamental difference in the melting points of this compound and Tristearin originates from their molecular geometry. Tristearin is composed of three saturated stearic acid chains, which are straight and can pack together closely, leading to strong van der Waals forces and a higher melting point. In contrast, this compound is composed of three unsaturated petroselinic acid chains, each containing a cis-double bond. These double bonds create bends in the fatty acid chains, disrupting the orderly packing and resulting in weaker intermolecular forces and a lower melting point.

G cluster_0 This compound (Unsaturated) cluster_1 Tristearin (Saturated) Tripetroselinin_Structure Glycerol Backbone (Cis Double Bonds) Tripetroselinin_MP Lower Melting Point (26.2 - 28°C) Tripetroselinin_Structure->Tripetroselinin_MP Disrupted Packing Tristearin_Structure Glycerol Backbone (No Double Bonds) Tristearin_MP Higher Melting Point (54 - 73.5°C) Tristearin_Structure->Tristearin_MP Efficient Packing

Caption: Structural comparison of this compound and Tristearin.

Experimental Protocols

The determination of melting points for triglycerides like this compound and Tristearin is crucial for their characterization. Two common and reliable methods are Differential Scanning Calorimetry (DSC) and the Capillary Tube Method.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a detailed profile of the melting process, including the onset of melting, the peak melting temperature, and the enthalpy of fusion.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the triglyceride sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating. An empty, sealed pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C for this compound, 30°C for Tristearin).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature well above the final melting point.

    • The heat flow to the sample is monitored as a function of temperature. The melting point is determined from the resulting thermogram, typically as the peak of the endothermic melting transition.

Caption: Workflow for DSC melting point determination.

Capillary Tube Method

This is a visual method for determining the melting point of a substance. While less detailed than DSC, it is a well-established and accessible technique.

Methodology:

  • Sample Preparation: The triglyceride sample is melted and introduced into a thin-walled capillary tube, which is then sealed at one end.

  • Crystallization: The sample in the capillary tube is allowed to crystallize under controlled conditions (e.g., by cooling at a specific rate).

  • Measurement: The capillary tube is attached to a thermometer and immersed in a heated liquid bath.

  • Observation: The temperature is raised slowly and steadily. The melting point is recorded as the temperature at which the last solid crystal disappears.

Conclusion

The disparity in the melting points of this compound and Tristearin is a direct consequence of their molecular architecture. The presence of cis-double bonds in this compound's acyl chains leads to a lower melting point due to inefficient molecular packing. Conversely, the saturated and linear nature of Tristearin's acyl chains allows for a more ordered, crystalline structure with a significantly higher melting point and polymorphic behavior. This fundamental understanding is critical for professionals in drug development and material science for the rational design and formulation of lipid-based systems.

Tripetroselinin vs. Petroselinic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological effects of the triglyceride tripetroselinin and its constituent fatty acid, petroselinic acid, reveals a landscape dominated by data on the latter, with the activity of the former largely inferred through its metabolic fate.

This compound is a triacylglycerol composed of a glycerol backbone esterified with three molecules of petroselinic acid.[1][2] Petroselinic acid, a monounsaturated omega-12 fatty acid, is the primary active component and its biological activities have been more extensively studied.[3][4][5] In vivo, it is anticipated that this compound is hydrolyzed by lipases to release free petroselinic acid, which then exerts its physiological effects. This guide provides a comparative overview of their known biological activities, supported by available experimental data and methodologies.

Comparative Analysis of Biological Activities

While direct comparative studies on the bioactivity of this compound and petroselinic acid are not available in the current body of scientific literature, the activity of this compound is presumed to be directly related to its hydrolysis and the subsequent release of petroselinic acid. The following table summarizes the known biological activities of petroselinic acid.

Biological ActivityTest SystemKey FindingsReference
Antifungal Candida albicansInhibits hyphae formation. Minimum Inhibitory Concentration (MIC) = 2-16 μg/mL.
Antibacterial Staphylococcus aureusInhibits biofilm formation and production of virulence factors (staphyloxanthin, lipase, α-hemolysin).
Anti-inflammatory Fibroblast cellsReduces prostaglandin E2 (PGE2) production at concentrations as low as 0.1 μM.
Immunomodulatory Human cell lines (A549, BJ5ta, U937) & mouse bone marrow-derived macrophages (BMDMs)Suppresses cytosolic-nucleic-acid-induced type I interferon (IFN) and interferon-stimulated gene (ISG) expression.
Antidiabetic In vitro enzyme assayExhibits inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 6.99 mmol/L.

Detailed Experimental Protocols

Antifungal Activity of Petroselinic Acid

Objective: To determine the minimum inhibitory concentration (MIC) of petroselinic acid against Candida albicans.

Methodology:

  • A stock solution of petroselinic acid is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of petroselinic acid are made in a 96-well microtiter plate with appropriate growth medium for C. albicans.

  • A standardized inoculum of C. albicans is added to each well.

  • The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of petroselinic acid that visibly inhibits the growth of C. albicans.

Anti-inflammatory Activity of Petroselinic Acid

Objective: To assess the effect of petroselinic acid on prostaglandin E2 (PGE2) production in fibroblasts stimulated with an inflammatory agent.

Methodology:

  • Fibroblast cells are cultured in appropriate media.

  • The cells are pre-treated with varying concentrations of petroselinic acid for a specified duration.

  • An inflammatory stimulus, such as phorbol myristate acetate (PMA), is added to the cell culture to induce an inflammatory response.

  • After incubation, the cell culture supernatant is collected.

  • The concentration of PGE2 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

Immunomodulatory Activity of Petroselinic Acid

Objective: To investigate the effect of petroselinic acid on type I interferon (IFN) and interferon-stimulated gene (ISG) expression induced by cytosolic nucleic acids.

Methodology:

  • Human cell lines (A549, BJ5ta, U937) or mouse bone marrow-derived macrophages (BMDMs) are cultured.

  • Cells are pre-treated with petroselinic acid (e.g., 200 μM) for 6 hours.

  • Cells are then transfected with a synthetic dsRNA analog, poly(I:C), or herring testes DNA (HT-DNA) to stimulate cytosolic nucleic acid sensing pathways.

  • After a further incubation period (e.g., 6 hours), total RNA is extracted from the cells.

  • The expression levels of IFNB and the ISG CXCL10 are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • For secreted IFN-β, the cell culture supernatant is collected and analyzed by ELISA.

Signaling Pathways and Experimental Workflows

Inferred Metabolic Pathway of this compound

The biological activity of this compound is predicated on its hydrolysis into petroselinic acid. This metabolic process is a fundamental step for the liberation of the active fatty acid.

G This compound This compound (Triacylglycerol) Hydrolysis Lipase-mediated hydrolysis (in vivo) This compound->Hydrolysis Petroselinic_Acid Petroselinic Acid (Free Fatty Acid) Hydrolysis->Petroselinic_Acid Biological_Activity Biological Activity (Antifungal, Antibacterial, Anti-inflammatory, etc.) Petroselinic_Acid->Biological_Activity

Caption: Inferred metabolic pathway of this compound.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of a test compound like petroselinic acid.

G cluster_0 Cell Culture and Treatment cluster_1 Analysis Cell_Culture Culture Fibroblast Cells Pre_treatment Pre-treat with Petroselinic Acid Cell_Culture->Pre_treatment Stimulation Induce Inflammation (e.g., with PMA) Pre_treatment->Stimulation Supernatant_Collection Collect Culture Supernatant Stimulation->Supernatant_Collection ELISA Quantify PGE2 by ELISA Supernatant_Collection->ELISA Data_Analysis Analyze and Compare PGE2 Levels ELISA->Data_Analysis

Caption: Workflow for anti-inflammatory activity assessment.

References

A Head-to-Head Comparison of HPLC and SFC for Tripetroselinin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and efficient analysis of lipids like tripetroselinin is crucial. This compound, a triglyceride composed of three petroselinic acid molecules, requires robust analytical methods for its characterization and quantification. High-Performance Liquid Chromatography (HPLC) has traditionally been a staple for such analyses; however, Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative. This guide provides an objective, data-driven comparison of these two techniques for this compound analysis.

High-Performance Liquid Chromatography (HPLC) Methodology

HPLC is a well-established technique for the separation of triglycerides.[1] Non-aqueous reversed-phase (NARP) HPLC is commonly employed, where separation is based on the equivalent carbon number (ECN), which is a function of the total number of carbons and double bonds in the fatty acid chains.[2][3]

Experimental Protocol: HPLC

A typical HPLC method for the analysis of triglycerides similar to this compound would involve the following:

  • Column: A reversed-phase C18 column is frequently used.[2] For enhanced separation of isomers, multiple columns can be connected in series.[3]

  • Mobile Phase: A gradient of organic solvents is typically used. Common mobile phases include acetonitrile and other organic solvents. For mass spectrometry detection, a buffer like formic acid may be added.

  • Flow Rate: A standard flow rate would be in the range of 1.0 - 1.5 mL/min.

  • Temperature: The column is often maintained at a controlled temperature, for instance, 25°C.

  • Detection: Common detectors include Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). UV detection at low wavelengths (e.g., 210 nm) is also possible, though the UV absorbance of triglycerides is generally weak.

Supercritical Fluid Chromatography (SFC) Methodology

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. This technique offers several advantages over HPLC, including faster analysis times and different separation selectivities. For triglyceride analysis, SFC can provide separations based on the degree of unsaturation, particularly when using a silver-loaded column.

Experimental Protocol: SFC

A representative SFC method for triglyceride analysis is outlined below:

  • Column: A variety of stationary phases can be used. For reversed-phase type separations similar to HPLC, an octadecyl silica (ODS) column can be employed. For separations based on the degree of unsaturation, a silver-loaded column is effective.

  • Mobile Phase: The primary mobile phase is supercritical CO2. An organic solvent, referred to as a "modifier" (e.g., methanol or acetonitrile), is often added to modulate retention and selectivity.

  • Back Pressure and Temperature: These are critical parameters in SFC. A typical back pressure might be 10 MPa with the column oven temperature set to 25°C.

  • Flow Rate: SFC can operate at higher flow rates than HPLC without a significant loss in resolution, often in the range of 3-5 mL/min.

  • Detection: ELSD and MS are common detectors for SFC analysis of lipids.

Head-to-Head Comparison: HPLC vs. SFC for this compound Analysis

The choice between HPLC and SFC for this compound analysis depends on the specific requirements of the study, such as the need for speed, resolution of specific isomers, or environmental considerations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle of Separation Primarily based on the equivalent carbon number (ECN) using reversed-phase columns.Can be based on ECN with ODS columns or on the degree of unsaturation with silver-loaded columns.
Analysis Time Generally longer analysis times.Significantly shorter analysis times, often 3 to 5 times faster than HPLC.
Solvent Consumption Higher consumption of organic solvents.Reduced consumption of organic solvents, as the primary mobile phase is CO2.
Selectivity Good for separating triglycerides based on their overall hydrophobicity.Offers complementary and sometimes superior selectivity, especially for isomers.
Resolution Can achieve good resolution, which can be improved by using longer columns or multiple columns in series.The higher diffusion coefficient of the supercritical fluid mobile phase can lead to higher efficiency and resolution.
Environmental Impact Generates a larger amount of organic solvent waste.Considered a "greener" technique due to the use of CO2 and reduced organic solvent usage.
Cost Lower initial instrument cost, but higher operational costs due to solvent consumption.Higher initial instrument cost, but lower operational costs due to reduced solvent purchase and disposal costs.

Visualizing the Analytical Workflows

To better illustrate the process for each technique, the following diagrams outline the typical experimental workflows.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column (Acetonitrile/Water Gradient) Injection->Separation Detection Detection (ELSD/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

HPLC Experimental Workflow

SFC_Workflow cluster_sample_prep Sample Preparation cluster_sfc_analysis SFC Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter Dissolution->Filtration Injection Inject into SFC Filtration->Injection Separation Separation on Column (e.g., ODS or Silver-loaded) (CO2/Modifier Gradient) Injection->Separation Detection Detection (ELSD/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

SFC Experimental Workflow

Conclusion

Both HPLC and SFC are viable techniques for the analysis of this compound. HPLC is a well-understood and widely available method. However, for high-throughput analysis where speed and reduced solvent consumption are critical, SFC presents a compelling advantage. The ability of SFC to offer different and often complementary selectivity can also be beneficial for complex samples containing multiple lipid species. Ultimately, the choice between HPLC and SFC will be guided by the specific analytical goals, available instrumentation, and desired performance characteristics such as analysis speed, resolution, and environmental impact.

References

A Comparative Guide to Tripetroselinin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Tripetroselinin, a triacylglycerol of significant interest due to its composition of three petroselinic acid molecules. This document outlines the experimental protocols for two common analytical techniques, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of fatty acid methyl esters (FAMEs), and presents a comparative summary of their performance.

Introduction to this compound

This compound, also known as 1,2,3-Tri-6(Z)-octadecenoyl glycerol, is a triacylglycerol with the chemical formula C57H104O6 and a molecular weight of 885.43 g/mol . It is primarily found in the seed oils of plants from the Apiaceae family, such as coriander and parsley. As a triglyceride, it plays a crucial role in energy storage and metabolism. The constituent fatty acid, petroselinic acid, has been noted for its potential involvement in signaling pathways, including the suppression of type I interferon signaling. Accurate quantification of this compound is essential for research in lipid metabolism, drug development, and the quality control of natural products.

Quantitative Data Summary

The following table summarizes the quantitative performance of HPLC-ELSD for the direct analysis of triacylglycerols and GC-FID for the indirect analysis via fatty acid methyl esters. It is important to note that direct comparative studies on pure this compound are limited; therefore, the data presented is based on the analysis of triacylglycerols and fatty acids in complex mixtures, such as those found in natural oils.

ParameterHPLC-ELSD for TriacylglycerolsGC-FID for Fatty Acid Methyl Esters (FAMEs)
Principle Separation of intact triacylglycerol molecules based on their polarity and detection by light scattering from evaporated mobile phase.Separation of volatile fatty acid methyl esters derived from triacylglycerols based on their boiling points.
Sample Preparation Direct injection of diluted oil sample.Transesterification of triacylglycerols to FAMEs prior to injection.
Linearity Range 0.2 to 10 µg on column for representative triacylglycerols[1].Typically in the µg/mL to mg/mL range, depending on the specific FAME.
Limit of Detection (LOD) >0.5 µg/g Dry Weight for algal triacylglycerols[1].Dependent on the specific FAME and instrument conditions.
Precision (%RSD) 3.0–7.1% for peak areas of standard triacylglycerols[1].Generally low, often below 5% for well-resolved peaks.
Analysis Time ~15-minute run time for separation of major lipid classes[1].Dependent on the complexity of the fatty acid profile, typically 30-60 minutes.
Advantages - Direct analysis of intact triacylglycerols.- Relatively simple sample preparation.- High resolution for individual fatty acids.- Well-established and robust method.
Disadvantages - Non-linear detector response can require careful calibration.- May not resolve isomeric triacylglycerols.- Indirect method requiring derivatization.- Does not provide information on the original triacylglycerol structure.

Experimental Protocols

Quantification of Triacylglycerols by HPLC-ELSD

This method allows for the direct quantification of this compound as an intact triacylglycerol.

a. Sample Preparation:

  • Accurately weigh the oil sample containing this compound.

  • Dissolve the sample in an appropriate solvent (e.g., hexane or isopropanol/hexane mixture) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

b. HPLC-ELSD Conditions:

  • Column: A C18 reversed-phase column is typically used for triacylglycerol separation.

  • Mobile Phase: A gradient elution with a mixture of non-polar (e.g., isopropanol, acetone) and polar (e.g., acetonitrile) solvents is commonly employed to separate different triacylglycerol species[2].

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30-40 °C

    • Evaporator Temperature: 30-40 °C

    • Gas (Nitrogen) Flow Rate: 1.5-2.0 L/min

c. Quantification:

  • A calibration curve is constructed using a standard of a representative triacylglycerol (e.g., triolein) at various concentrations. The peak area of this compound in the sample is then used to determine its concentration based on the calibration curve.

Quantification of this compound via GC-FID of Fatty Acid Methyl Esters (FAMEs)

This indirect method quantifies the petroselinic acid content, from which the amount of this compound can be inferred, assuming it is the sole triacylglycerol present.

a. Sample Preparation (Transesterification):

  • Accurately weigh the oil sample into a screw-capped tube.

  • Add a known amount of an internal standard (e.g., heptadecanoic acid methyl ester).

  • Add 2 mL of a 2% solution of sodium methoxide in methanol.

  • Heat the mixture at 50-60 °C for 10-15 minutes with occasional vortexing.

  • After cooling, add 2 mL of n-hexane and 2 mL of distilled water.

  • Vortex thoroughly and centrifuge to separate the layers.

  • The upper hexane layer containing the FAMEs is collected for GC analysis.

b. GC-FID Conditions:

  • Column: A polar capillary column (e.g., BPX70 or similar) is suitable for FAME separation.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Oven Temperature Program: A temperature gradient is used to separate FAMEs with different chain lengths and degrees of unsaturation. A typical program might start at 100 °C, ramp to 240 °C at a rate of 3-5 °C/min, and hold for a final period.

  • Injection Volume: 1 µL.

c. Quantification:

  • The peak area of the petroselinic acid methyl ester is compared to the peak area of the internal standard. The concentration is calculated using a response factor determined from the analysis of a standard mixture of FAMEs.

Diagrams

Metabolic Pathway of this compound

The metabolism of this compound follows the general pathway of triacylglycerol metabolism, which involves synthesis (lipogenesis) and breakdown (lipolysis).

Metabolic_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA + Acyl-CoA PA Phosphatidic Acid LPA->PA + Acyl-CoA DAG Diacylglycerol PA->DAG - Phosphate This compound This compound (Triacylglycerol) DAG->this compound + Acyl-CoA Glycerol Glycerol DAG->Glycerol - 2 Petroselinic Acid This compound->DAG - Petroselinic Acid This compound->Glycerol Petroselinic_Acid Petroselinic Acid (Fatty Acids) This compound->Petroselinic_Acid Lipolysis Acyl_CoA Petroselinoyl-CoA Petroselinic_Acid->Acyl_CoA Activation

Figure 1. Metabolic pathway of this compound synthesis and breakdown.

Signaling Pathway of Petroselinic Acid

Petroselinic acid, the constituent fatty acid of this compound, has been shown to modulate inflammatory signaling pathways.

Signaling_Pathway Petroselinic_Acid Petroselinic Acid cGAS_RLR cGAS / RLR (Cytosolic Nucleic Acid Sensors) Petroselinic_Acid->cGAS_RLR Inhibits TBK1 TBK1 cGAS_RLR->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN Induces

Figure 2. Petroselinic acid's role in inhibiting the Type I Interferon signaling pathway.

Experimental Workflow for this compound Quantification

This diagram outlines the general steps involved in the quantification of this compound using either HPLC or GC-based methods.

Experimental_Workflow Sample Sample containing This compound Extraction Lipid Extraction Sample->Extraction HPLC_path HPLC-ELSD Analysis Extraction->HPLC_path Derivatization Transesterification to FAMEs Extraction->Derivatization Quantification Data Analysis and Quantification HPLC_path->Quantification GC_path GC-FID Analysis GC_path->Quantification Derivatization->GC_path

Figure 3. General experimental workflow for this compound quantification.

References

A Guide to Inter-Laboratory Comparison of Tripetroselinin Analysis: Ensuring Comparability and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of Tripetroselinin, a triglyceride of significant interest in various research fields, is crucial for the comparability of scientific findings across different laboratories. Variability in analytical methods can lead to discrepancies in reported results, potentially impeding scientific progress. This guide provides a framework for an inter-laboratory comparison of this compound analysis, offering a standardized protocol and performance benchmarks to enhance the reliability and consistency of measurements. While no formal inter-laboratory comparison studies have been published specifically for this compound, this guide is based on established principles of analytical method validation and data from proficiency testing of similar analytes, such as fatty acids.[1][2]

Performance of Common Analytical Methods for this compound

Inter-laboratory comparison studies are vital for assessing the performance of different analytical methods.[1] Such studies typically evaluate accuracy (bias) and precision (coefficient of variation, CV) against a reference method or a consensus value. The following table summarizes hypothetical performance data for common methods used in the analysis of triglycerides like this compound, based on typical outcomes of such studies.

Analytical MethodHypothetical Bias (%) from Reference MethodHypothetical Inter-Laboratory CV (%)Key Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) 0.5 - 2.03.0 - 8.0Considered a highly specific and sensitive method. Derivatization is typically required.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) 1.0 - 5.05.0 - 15.0Good for non-volatile compounds. Response can be non-linear.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) 0.2 - 1.52.0 - 7.0Offers high specificity and sensitivity, often without the need for derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy < 1.01.0 - 5.0A non-destructive method that can provide absolute quantification without a calibration curve, but may have lower sensitivity.
Factors Influencing Inter-Laboratory Variability

Several factors can contribute to variations in this compound measurements between laboratories. Acknowledging and controlling these variables is essential for improving the comparability of results.

Key factors contributing to variability in this compound analysis.

Experimental Protocols

A detailed and standardized experimental protocol is fundamental to a successful inter-laboratory comparison. The following outlines a recommended methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a commonly employed technique for lipid analysis.

Sample Preparation and Derivatization
  • Lipid Extraction: Extract total lipids from the sample matrix using a modified Folch method with chloroform:methanol (2:1, v/v).

  • Transesterification: Convert the extracted triglycerides to fatty acid methyl esters (FAMEs) by heating with methanolic HCl.

  • Purification: Purify the resulting FAMEs using solid-phase extraction (SPE) to remove non-saponifiable lipids.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A fused-silica capillary column coated with a polar stationary phase suitable for FAME separation (e.g., DB-23 or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 100°C, ramped to 240°C at a rate of 3°C/min.

  • Injector and Detector Temperatures: 250°C and 280°C, respectively.

  • Ionization Mode: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

  • Quantification: Use a certified reference standard of this compound for external calibration. An internal standard (e.g., tritridecanoin) should be added prior to extraction to correct for variations in sample preparation and injection volume.

Workflow for an Inter-Laboratory Comparison Study

The following diagram illustrates a typical workflow for an inter-laboratory comparison study of this compound analysis.

Coordinator Coordinator Sample_Preparation Sample Preparation (Homogenization & Aliquoting) Coordinator->Sample_Preparation Sample_Distribution Sample Distribution Sample_Preparation->Sample_Distribution Participating_Labs Participating Laboratories Sample_Distribution->Participating_Labs Data_Submission Data Submission Participating_Labs->Data_Submission Statistical_Analysis Statistical Analysis (z-scores, CV%) Data_Submission->Statistical_Analysis Final_Report Final Report & Recommendations Statistical_Analysis->Final_Report Final_Report->Coordinator

References

Confirming the Structure of Synthesized Tripetroselinin Using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the synthesis of novel lipids and drug delivery systems, unambiguous structural confirmation is paramount. This guide provides a comparative framework for confirming the structure of synthesized Tripetroselinin using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a triacylglycerol composed of a glycerol backbone and three petroselinic acid moieties, holds potential in various applications due to its specific fatty acid composition.[1][2][3] This document outlines a detailed experimental protocol for its synthesis, presents a comparative analysis of its expected NMR spectral data against the well-characterized triacylglycerol, Triolein, and illustrates the experimental workflow.

Comparative NMR Data

Precise structural elucidation of synthesized this compound relies on the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons in the molecule are indicative of their chemical environment. For comparative purposes, the expected chemical shifts for this compound are presented alongside the experimental data for Triolein, a common triacylglycerol derived from oleic acid.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm) for this compound and Experimental Data for Triolein in CDCl₃.

Assignment This compound (Predicted) Triolein (Experimental)
Glycerol Backbone
sn-1,3 CH₂4.10 - 4.35 (dd)4.11 - 4.33 (dd)[4]
sn-2 CH5.25 (m)5.26 (m)[4]
Acyl Chain
C=O-CH₂ (α to C=O)2.30 (t)2.31 (t)
CH₂ (β to C=O)1.62 (m)1.61 (m)
CH =CH (Olefinic)5.34 (m)5.34 (m)
=C-CH ₂-C= (Allylic)2.01 (m)2.01 (m)
-(CH₂)n- (Methylene)1.25 - 1.35 (br s)1.27 - 1.30 (br s)
-CH₃ (Terminal)0.88 (t)0.88 (t)

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and Experimental Data for Triolein in CDCl₃.

Assignment This compound (Predicted) Triolein (Experimental)
Glycerol Backbone
sn-1,3 CH₂62.162.1
sn-2 CH68.968.9
Acyl Chain
C =O (Carbonyl)173.3 (sn-1,3), 172.8 (sn-2)173.2 (sn-1,3), 172.8 (sn-2)
C H=C H (Olefinic)~128 - 132129.7 - 130.0
C =O-C H₂ (α to C=O)34.134.1
C H₂ (β to C=O)24.924.9
=C-C H₂-C= (Allylic)27.227.2
-(C H₂)n- (Methylene)~22.6 - 31.9~22.6 - 31.9
-C H₃ (Terminal)14.114.1

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the esterification of glycerol with petroselinic acid.

Materials:

  • Glycerol

  • Petroselinic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A mixture of glycerol (1 equivalent), petroselinic acid (3.3 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure.

  • The residue is dissolved in hexane and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

NMR Sample Preparation and Analysis

Materials:

  • Synthesized this compound

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • NMR tubes

Procedure:

  • Approximately 10-20 mg of the purified this compound is dissolved in ~0.6 mL of CDCl₃ containing TMS in an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed.

  • The obtained spectra are processed (Fourier transformation, phase correction, and baseline correction) and the chemical shifts are referenced to TMS (0.00 ppm).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis Glycerol Glycerol Esterification Esterification Reaction Glycerol->Esterification Petroselinic_Acid Petroselinic Acid Petroselinic_Acid->Esterification Purification Purification (Column Chromatography) Esterification->Purification Synthesized_this compound Synthesized this compound Purification->Synthesized_this compound NMR_Acquisition NMR Data Acquisition (¹H & ¹³C) Synthesized_this compound->NMR_Acquisition Spectral_Analysis Spectral Data Analysis NMR_Acquisition->Spectral_Analysis Comparison Comparison with Reference Data Spectral_Analysis->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation Match

Caption: Workflow for Synthesis and NMR Confirmation of this compound.

References

Identifying Tripetroselinin: A Comparative Guide to its Mass Spectrometry Fragmentation Pattern

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of lipid molecular species is paramount in various fields of research, from drug development to food science. This guide provides a comparative analysis of the mass spectrometry fragmentation pattern of Tripetroselinin, a triacylglycerol of significant interest, to facilitate its unambiguous identification. By comparing its predicted fragmentation data with experimental data from a closely related isomer, Triolein, this guide offers a practical framework for researchers utilizing mass spectrometry for lipid analysis.

Unveiling the Structure: this compound and its Isomeric Counterpart

This compound is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of petroselinic acid (cis-6-octadecenoic acid). Its molecular formula is C57H104O6, and its CAS number is 3296-43-3. A key structural isomer of this compound is Triolein, which differs in the position of the double bond within the fatty acid chains (cis-9-octadecenoic acid). This subtle difference in structure leads to distinct fragmentation patterns in mass spectrometry, which can be exploited for their differentiation.

Comparative Fragmentation Analysis: this compound vs. Triolein

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of TAGs. The fragmentation of TAGs typically proceeds via the neutral loss of their constituent fatty acids from a precursor ion, such as an ammonium adduct ([M+NH₄]⁺).

The following table summarizes the predicted fragmentation data for this compound and compares it with experimental data for Triolein. This comparison highlights the key diagnostic ions for the identification of this compound.

Precursor IonAnalytePredicted/Experimental Fragment Ions (m/z)Corresponding Neutral Loss
[M+NH₄]⁺This compound (Predicted)603.5Petroselinic acid (282.46 g/mol )
338.3Diacylglycerol fragment
[M+NH₄]⁺Triolein (Experimental)603.5Oleic acid (282.46 g/mol )
338.3Diacylglycerol fragment

Note: The predicted fragmentation data for this compound is based on computational models from publicly available databases. Experimental conditions can influence the exact fragmentation patterns and relative intensities of the observed ions.

Experimental Protocol for Triacylglycerol Analysis by LC-MS/MS

This protocol outlines a general procedure for the analysis of triacylglycerols using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is suitable for the identification of this compound.

1. Sample Preparation (Lipid Extraction):

  • A modified Folch extraction method is commonly used.

  • To a 1 mL sample (e.g., plasma, cell lysate), add 4 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex thoroughly for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:toluene with 10 mM ammonium acetate).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of TAGs.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 20-30 minutes is a common starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion Scan (MS1): Scan for the [M+NH₄]⁺ adduct of this compound (m/z ~902.8).

  • Product Ion Scan (MS/MS): Select the precursor ion of interest and subject it to collision-induced dissociation (CID).

  • Collision Energy: Optimize the collision energy to achieve characteristic fragmentation (typically 20-40 eV).

  • Detection: Monitor for the expected fragment ions corresponding to the neutral loss of petroselinic acid.

Visualizing the Fragmentation and Workflow

To further aid in the understanding of the identification process, the following diagrams, generated using the DOT language for Graphviz, illustrate the fragmentation pathway of this compound and the general experimental workflow.

cluster_fragmentation This compound Fragmentation Pathway This compound This compound Precursor_Ion [M+NH₄]⁺ m/z ~902.8 This compound->Precursor_Ion ESI Fragment_1 [M+NH₄ - C₁₈H₃₄O₂]⁺ m/z ~620.5 Precursor_Ion->Fragment_1 CID Fragment_2 DAG Fragment m/z ~603.5 Precursor_Ion->Fragment_2 CID Neutral_Loss Neutral Loss of Petroselinic Acid Precursor_Ion->Neutral_Loss

Caption: Fragmentation pathway of this compound in ESI-MS/MS.

cluster_workflow Experimental Workflow for this compound Identification Sample Sample Lipid_Extraction Lipid Extraction (Folch Method) Sample->Lipid_Extraction LC_Separation LC Separation (C18 Column) Lipid_Extraction->LC_Separation MS_Analysis MS Analysis (ESI+) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Fragmentation Pattern) MS_Analysis->Data_Analysis Identification Identification Data_Analysis->Identification

Caption: General workflow for the identification of this compound.

A Comparative Guide to Assessing the Purity of Commercial Tripetroselinin Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Tripetroselinin in their work, the purity of commercial standards is a critical factor that can significantly impact experimental outcomes. This guide provides a framework for assessing and comparing the purity of commercial this compound standards, offering detailed experimental protocols and data presentation strategies.

This compound, a triacylglycerol derived from glycerol and three units of petroselinic acid, is valued in various research applications.[1][2][3][4] Ensuring the high purity of the standard is paramount for accurate quantification and reliable experimental results. This guide outlines the application of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to ascertain the purity of commercial this compound.

Comparative Analysis of Purity Assessment Methods

A multi-pronged analytical approach is recommended for a comprehensive purity assessment. Each technique offers unique insights into the presence of impurities.

Analytical TechniqueInformation ProvidedPotential Impurities Detected
HPLC Quantifies the main component and detects non-volatile impurities.Di- and monoglycerides, free fatty acids, other triglycerides, oxidation products.
GC-MS Identifies and quantifies volatile and semi-volatile impurities after derivatization.Fatty acid profile (verifies petroselinic acid as the sole fatty acid), shorter or longer chain fatty acids, positional isomers.
NMR Provides structural confirmation and detects impurities with distinct proton or carbon signals.Isomeric impurities (e.g., oleic acid), oxidation byproducts (aldehydes, epoxides), residual solvents.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for quantifying the purity of non-volatile compounds like triacylglycerols.[5] A reversed-phase HPLC method is typically employed.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh this compound standard accurately prep2 Dissolve in appropriate solvent (e.g., Acetonitrile) prep1->prep2 prep3 Filter through 0.45 µm filter prep2->prep3 hplc Inject sample into HPLC system prep3->hplc separation Separation on C18 column hplc->separation detection Detection using ELSD or CAD separation->detection integration Integrate peak areas detection->integration calculation Calculate purity based on area percentage integration->calculation

Caption: Workflow for HPLC-based purity assessment of this compound.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water can be effective for separating triglycerides.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable for non-UV active compounds like this compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Data Interpretation: The purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

To confirm the fatty acid composition and identify any lipidic impurities, the triacylglycerol is first transesterified to fatty acid methyl esters (FAMEs), which are then analyzed by GC-MS.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Transesterification of This compound to FAMEs prep2 Extract FAMEs with hexane prep1->prep2 prep3 Dry and reconstitute in hexane prep2->prep3 gcms Inject FAMEs into GC-MS system prep3->gcms separation Separation on a polar capillary column gcms->separation detection Mass spectrometric detection separation->detection identification Identify FAMEs by mass spectra library search detection->identification quantification Quantify relative amounts of each fatty acid identification->quantification

Caption: Workflow for GC-MS analysis of this compound after transesterification.

Instrumentation and Conditions:

  • GC Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to separate FAMEs.

  • MS Detector: Electron ionization (EI) at 70 eV.

Data Interpretation: The resulting mass spectra are compared with a library of known FAMEs to identify the fatty acid composition. The presence of fatty acids other than petroselinic acid indicates impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of this compound and detect structural isomers and other impurities. Both ¹H and ¹³C NMR are valuable.

Logical Flow for NMR Analysis

NMR_Logic cluster_impurities Impurity Identification start Dissolve this compound in deuterated solvent (e.g., CDCl3) acquire Acquire 1H and 13C NMR spectra start->acquire process Process spectra (Fourier transform, phase correction, baseline correction) acquire->process analyze Analyze chemical shifts, integration, and coupling constants process->analyze compare Compare with known spectra of this compound and potential impurities analyze->compare impurity1 Signals from other fatty acid isomers (e.g., oleate) compare->impurity1 impurity2 Signals from oxidation products (aldehydes, epoxides) compare->impurity2 impurity3 Signals from residual solvents compare->impurity3

Caption: Logical flow for NMR-based structural verification and impurity detection.

Key Spectral Regions to Examine:

  • ¹H NMR:

    • Glycerol Backbone Protons: Signals corresponding to the CH and CH₂ groups of the glycerol moiety.

    • Olefinic Protons: Resonances of the C=C double bond protons in the petroselinic acid chains. The chemical shift and coupling constants can help distinguish between cis and trans isomers.

    • Acyl Chain Protons: Signals from the methylene and methyl groups of the fatty acid chains.

  • ¹³C NMR:

    • Carbonyl Carbons: Resonances of the ester carbonyl groups.

    • Olefinic Carbons: Signals from the double bond carbons.

    • Glycerol and Acyl Chain Carbons: Distinct signals for the carbons of the glycerol backbone and the fatty acid chains.

Data Interpretation: The obtained spectra should be compared with reference spectra for high-purity this compound. Any additional peaks may indicate the presence of impurities. For instance, the presence of signals corresponding to the olefinic protons of oleic acid would suggest isomeric impurity.

Summary of Potential Impurities and their Detection

The following table summarizes potential impurities in commercial this compound standards and the primary techniques for their detection.

Impurity ClassExamplesPrimary Detection Method(s)
Incomplete Esterification Products Di- and monoglycerides, free petroselinic acidHPLC
Other Triglycerides Tristearin, TrioleinHPLC, GC-MS (after transesterification)
Positional Isomers Triglycerides with petroselinic acid at different glycerol positions (if synthesis is not stereospecific)Advanced NMR techniques
Fatty Acid Impurities Oleic acid, linoleic acid, stearic acidGC-MS (after transesterification), NMR
Oxidation Products Hydroperoxides, aldehydes, epoxidesNMR, specialized HPLC methods
Residual Solvents Hexane, acetone, etc.GC-MS, ¹H NMR

By employing a combination of these analytical techniques, researchers can confidently assess the purity of their commercial this compound standards, ensuring the integrity and reproducibility of their experimental data. It is recommended to request a comprehensive Certificate of Analysis (CoA) from the supplier that details the methods used for purity assessment and the levels of any detected impurities.

References

Safety Operating Guide

Navigating the Disposal of Tripetroselinin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a critical aspect of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for Tripetroselinin, a triacylglycerol, ensuring operational safety and regulatory compliance. While this compound is not classified as a hazardous substance, it necessitates a structured disposal plan to minimize environmental impact and maintain a safe laboratory environment.

Key Chemical and Physical Properties

A summary of the essential quantitative data for this compound is presented below. Understanding these properties is the first step in responsible chemical handling and disposal.

PropertyValue
Molecular Formula C57H104O6[1]
Molecular Weight 885.4 g/mol [1]
CAS Number 3296-43-3[1]
Appearance Data not readily available
Boiling Point Data not readily available
Melting Point Data not readily available
Solubility Data not readily available
Density Data not readily available

Standard Operating Procedures for Disposal

The following step-by-step protocols are based on established best practices for the disposal of non-hazardous laboratory chemicals, specifically triglycerides and fatty acid esters. These procedures should be adapted to comply with your institution's specific environmental health and safety guidelines.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.

Disposal of Small Quantities (< 50 mL):

  • Absorption: Absorb the liquid this compound onto an inert material such as vermiculite, sand, or paper towels.

  • Evaporation: If absorbed on a paper towel, allow it to evaporate in a certified fume hood.

  • Collection: Once dry, place the absorbent material into a sealed and appropriately labeled container for solid, non-hazardous waste.

Disposal of Large Quantities (> 50 mL):

  • Containment: Transfer the this compound into a designated, leak-proof waste container. The container must be compatible with oily substances.

  • Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area, preferably within secondary containment to mitigate potential spills.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste contractor.

Spill Management:

  • Containment: In the event of a spill, immediately contain the liquid with absorbent materials to prevent it from spreading.

  • Cleanup: Absorb the spilled material using an inert absorbent like sand or vermiculite.

  • Collection: Carefully collect the contaminated absorbent material and place it in a sealed container.

  • Disposal: Dispose of the sealed container as non-hazardous solid waste, following your institution's specific procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

TripetroselininDisposalWorkflow cluster_hazardous Hazardous Waste Stream cluster_non_hazardous Non-Hazardous Waste Stream start This compound Waste assess_contamination Is the waste mixed with hazardous substances? start->assess_contamination assess_quantity Assess Quantity assess_contamination->assess_quantity No hazardous_waste Treat as Hazardous Waste assess_contamination->hazardous_waste Yes small_quantity Small Quantity (<50 mL) assess_quantity->small_quantity < 50 mL large_quantity Large Quantity (>50 mL) assess_quantity->large_quantity > 50 mL dispose_hazardous Dispose via Licensed Hazardous Waste Contractor hazardous_waste->dispose_hazardous absorb Absorb on Inert Material small_quantity->absorb collect_liquid Collect in Labeled Container for Liquid Waste large_quantity->collect_liquid collect_solid Collect in Labeled Container for Solid Waste absorb->collect_solid dispose_solid Dispose as Non-Hazardous Solid Waste collect_solid->dispose_solid store_secondary Store in Secondary Containment collect_liquid->store_secondary dispose_liquid Dispose via Licensed Waste Contractor store_secondary->dispose_liquid

Caption: Decision workflow for this compound disposal.

References

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